OXA-06
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H18FN3 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-[(2-fluorophenyl)methyl]-1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C21H18FN3/c22-20-4-2-1-3-17(20)14-23-13-15-5-7-16(8-6-15)18-9-11-24-21-19(18)10-12-25-21/h1-12,23H,13-14H2,(H,24,25) |
Clave InChI |
XUIUXXQVHPEQNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)C3=C4C=CNC4=NC=C3)F |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Action of OXA-06: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OXA-06 is a potent and selective, ATP-competitive small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3][4] Its mechanism of action centers on the suppression of ROCK-mediated signaling pathways that are crucial for cancer cell proliferation, anchorage-independent growth, and invasion, particularly in non-small cell lung cancer (NSCLC).[2][5] this compound exerts its anti-tumor effects by inhibiting the phosphorylation of key downstream ROCK substrates, leading to cell cycle arrest without inducing apoptosis.[1][2] This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
Introduction to this compound
This compound was identified as a novel and potent ROCK inhibitor with greater selectivity compared to the widely used inhibitor Y-27632.[2] Structurally distinct from Y-27632, this compound was developed to overcome the limitations of off-target activities associated with previous ROCK inhibitors, providing a more precise tool for studying ROCK signaling and a potential therapeutic agent.[2][4] Studies have demonstrated its efficacy in blocking the oncogenic activities of ROCK1 and ROCK2 in NSCLC cell lines.[2][5]
Core Mechanism of Action: Inhibition of the ROCK Signaling Pathway
The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the kinase domain of ROCK1 and ROCK2.[2][3][4] This prevents the phosphorylation of downstream substrates that are critical for actin cytoskeleton organization, cell adhesion, and motility.
The Rho/ROCK signaling pathway plays a significant role in cancer progression. The loss of tumor suppressor genes like DLC1 can lead to the hyperactivation of RhoA/C GTPases, which in turn activate ROCK kinases.[5][6] Activated ROCK then phosphorylates multiple downstream targets. This compound intervenes by blocking this phosphorylation cascade.
Signaling Pathway Diagram
Quantitative Data
The potency and effects of this compound have been quantified in various assays.
| Parameter | Value | Cell Lines/System | Reference |
| IC50 (ROCK) | 10 nM | Recombinant chimeric ROCK1/2 | [6] |
| Inhibition of pCofilin | Effective at 80 nM | H1299 NSCLC cells | [2] |
| Inhibition of pMYPT1 | Concentration-dependent reduction | NSCLC cell lines | [2] |
| Anchorage-Independent Growth Inhibition | Concentration-dependent | A549, H23, H358, H1299, H1703 | [2] |
| Matrigel Invasion Inhibition | Concentration-dependent | A549, H23, H358, H1299, H1703 | [7] |
| Cell Cycle Arrest | G0/G1 accumulation at 1 µM | NSCLC cell lines in suspension | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Assay
-
Objective: To determine the in vitro potency of this compound against ROCK kinases.
-
Methodology:
-
Recombinant chimeric ROCK1/2 is used as the enzyme source.
-
The kinase reaction is initiated in a buffer containing ATP and a suitable substrate.
-
Serial dilutions of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a radiometric or fluorescence-based method.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Western Blot Analysis for Phosphoprotein Levels
-
Objective: To assess the effect of this compound on the phosphorylation of ROCK substrates in intact cells.
-
Methodology:
-
NSCLC cell lines are cultured to sub-confluency.
-
Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., sufficient time for maximal ROCK inhibition).[2]
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated MYPT1 (T853) and phosphorylated Cofilin (Ser3).[2] Antibodies for total MYPT1, total Cofilin, and a loading control (e.g., β-actin or vinculin) are also used.[2]
-
After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow Diagram
Anchorage-Independent Growth (Soft Agar) Assay
-
Objective: To evaluate the effect of this compound on the ability of cancer cells to grow without attachment to a solid surface, a hallmark of transformation.
-
Methodology:
-
A base layer of agar in growth medium is prepared in multi-well plates.
-
A top layer containing a low percentage of agar, growth medium, and a single-cell suspension of NSCLC cells is added.
-
The top layer also contains various concentrations of this compound or a vehicle control.
-
Plates are incubated for an extended period (e.g., 14-30 days) to allow for colony formation.[7]
-
Colonies are stained with a viability dye such as MTT.[7]
-
The number of viable colonies is counted, and the percentage of colony formation relative to the vehicle control is calculated.[7]
-
Matrigel Invasion Assay
-
Objective: To assess the impact of this compound on the invasive potential of cancer cells.
-
Methodology:
-
Transwell inserts with a porous membrane coated with Matrigel are used.
-
NSCLC cells are seeded in the upper chamber in a serum-free medium containing different concentrations of this compound or a vehicle control.
-
The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
-
The plate is incubated for a period (e.g., 22 hours) to allow cells to invade through the Matrigel and the membrane.[7]
-
Non-invading cells on the upper surface of the membrane are removed.
-
Invaded cells on the lower surface are fixed, stained, and counted under a microscope.
-
The percentage of invaded cells relative to the vehicle control is determined.[7]
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
NSCLC cells are plated on ultra-low attachment plates to simulate suspension conditions.[2]
-
Cells are treated with this compound or a vehicle control for a specified time (e.g., 48 hours).[2]
-
Cells are harvested, washed, and fixed in ethanol.
-
Fixed cells are treated with RNase and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
-
Cellular Consequences of ROCK Inhibition by this compound
-
Inhibition of Anchorage-Independent Growth and Invasion: By disrupting the actin cytoskeleton dynamics necessary for cell motility and matrix degradation, this compound effectively blocks the ability of NSCLC cells to grow in an anchorage-independent manner and to invade through a basement membrane matrix.[2][8]
-
Cell Cycle Arrest: The inhibition of ROCK signaling by this compound in suspended NSCLC cells leads to an accumulation of cells in the G0/G1 phase of the cell cycle.[2][5] This suggests that ROCK activity is essential for G1 to S phase progression in the absence of cell adhesion.
-
Lack of Apoptosis Induction: Notably, treatment with this compound does not stimulate apoptosis or suspension-induced apoptosis (anoikis) in NSCLC cell lines.[1][2] This indicates that its anti-tumor activity is primarily cytostatic rather than cytotoxic under these conditions.
Conclusion
This compound is a selective and potent ATP-competitive inhibitor of ROCK1 and ROCK2 kinases. Its mechanism of action is well-defined, involving the direct inhibition of ROCK and the subsequent suppression of downstream signaling pathways that control the actin cytoskeleton. This leads to a reduction in anchorage-independent growth and invasion of cancer cells, driven by a G0/G1 cell cycle arrest. The detailed understanding of its mechanism and the availability of robust experimental protocols make this compound a valuable tool for cancer research and a promising candidate for further therapeutic development.
References
- 1. OXA 06 dihydrochloride|CAS 1825455-91-1|DC Chemicals [dcchemicals.com]
- 2. ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. ROCK1 and ROCK2 are required for non-small cell lung cancer anchorage-independent growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the ROCK Inhibitor OXA-06
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXA-06 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] It has demonstrated significant anti-tumor activity in preclinical studies, particularly in the context of non-small cell lung cancer (NSCLC).[3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound, intended to serve as a valuable resource for researchers in oncology and drug development.
Chemical Structure and Properties
This compound is structurally distinct from other well-known ROCK inhibitors like Y-27632.[4] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride[1] |
| Chemical Formula | C21H20Cl2FN3[1] |
| Molecular Weight | 404.31 g/mol [1] |
| CAS Number | 1825455-91-1 (HCl salt)[1] |
| Appearance | Solid[5] |
| Solubility | Soluble in DMSO (22 mg/mL)[5] |
Chemical Structure:
Image source: MedKoo Biosciences
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor of both ROCK1 and ROCK2 kinases.[3] The ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction by phosphorylating various downstream substrates. Key among these are Myosin Phosphatase Target Subunit 1 (MYPT1) and Cofilin. Phosphorylation of MYPT1 by ROCK leads to the inhibition of myosin light chain (MLC) phosphatase, resulting in increased MLC phosphorylation and subsequent cell contraction and motility. ROCK also phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates Cofilin, an actin-depolymerizing factor. Inactivation of Cofilin leads to the stabilization of actin filaments.
By inhibiting ROCK, this compound disrupts this signaling cascade, leading to decreased phosphorylation of both MYPT1 and Cofilin.[1][4] This ultimately results in reduced cell contractility, disassembly of stress fibers, and inhibition of cell migration and invasion.
Caption: this compound inhibits ROCK, preventing downstream phosphorylation and cellular motility.
Experimental Data
The anti-tumor effects of this compound have been evaluated in various NSCLC cell lines. The following tables summarize the key quantitative findings from these studies.
In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| ROCK1 | 5 |
| ROCK2 | 5 |
| Data from Vigil et al., 2012[3] |
Inhibition of Anchorage-Independent Growth in NSCLC Cell Lines
| Cell Line | This compound Concentration (µM) | % Inhibition of Colony Formation |
| A549 | 1 | ~50% |
| 10 | >90% | |
| H358 | 1 | ~40% |
| 10 | >90% | |
| H1299 | 0.4 | ~90% |
| 1 | >95% | |
| H1703 | 1 | ~60% |
| 10 | >90% | |
| H23 | 1 | ~50% |
| 10 | >90% | |
| Data from Vigil et al., 2012[3] |
Inhibition of Matrigel Invasion in NSCLC Cell Lines
| Cell Line | This compound Concentration (µM) | % Inhibition of Invasion |
| A549 | 2 | ~70% |
| H358 | 2 | ~70% |
| H1299 | 2 | ~70% |
| H1703 | 2 | ~70% |
| H23 | 2 | ~70% |
| Data from Vigil et al., 2012[3] |
Effect on Phosphorylation of ROCK Substrates
Treatment of NSCLC cell lines with this compound for 1 hour led to a dose-dependent decrease in the phosphorylation of MYPT1 (at Thr853) and Cofilin (at Ser3). The reduction in phosphorylation levels correlated with the concentrations required to inhibit anchorage-independent growth.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot Analysis
This protocol outlines the procedure for assessing the phosphorylation status of ROCK substrates.
Caption: Workflow for Western blot analysis of ROCK signaling proteins.
MTT Cell Viability Assay
This assay is used to assess the effect of this compound on the viability of anchorage-dependent cells.
-
Cell Seeding: Seed NSCLC cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (or DMSO as a vehicle control) for 4 days.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Soft Agar Colony Formation Assay
This assay measures the ability of cells to grow in an anchorage-independent manner.
Caption: Workflow for the soft agar colony formation assay.
Matrigel Transwell Invasion Assay
This assay is used to evaluate the effect of this compound on the invasive potential of cancer cells.
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Seed NSCLC cells in the upper chamber in serum-free medium containing various concentrations of this compound.
-
Chemoattractant: Add medium containing 10% fetal bovine serum (FBS) to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate for 22 hours at 37°C.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of invaded cells in several microscopic fields.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Conclusion
This compound is a valuable research tool for investigating the role of ROCK signaling in cancer biology. Its potent and selective inhibitory activity against ROCK1 and ROCK2 makes it a strong candidate for further preclinical and potentially clinical development as an anti-cancer therapeutic, particularly for NSCLC. The experimental data and protocols provided in this guide offer a solid foundation for researchers to design and execute further studies to elucidate the full therapeutic potential of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ROCK1 and ROCK2 are required for non-small cell lung cancer anchorage-independent growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
The Role of Rho-Kinase (ROCK) Signaling in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of cellular processes fundamental to cancer progression. As a key downstream effector of the Rho family of small GTPases, ROCK plays a pivotal role in orchestrating changes in the actin cytoskeleton, which are essential for cell motility, invasion, and metastasis. Aberrant ROCK signaling is frequently observed in a multitude of cancers and is often associated with a more aggressive phenotype and poorer patient prognosis. This technical guide provides an in-depth exploration of the ROCK signaling cascade, its multifaceted role in cancer, and the therapeutic potential of its inhibition. We will delve into the molecular mechanisms, present quantitative data on the effects of ROCK inhibitors, and provide detailed experimental protocols for studying this crucial pathway.
The Core ROCK Signaling Pathway
The ROCK signaling pathway is primarily activated by the Rho family of small GTPases, most notably RhoA and RhoC. When activated by upstream signals, such as growth factors or cytokines, Rho GTPases exchange GDP for GTP and subsequently bind to and activate ROCK kinases. There are two main isoforms of ROCK: ROCK1 and ROCK2, which share a high degree of homology in their kinase domains but can have both overlapping and distinct functions in cancer progression.[1][2]
Activated ROCK, in turn, phosphorylates a number of downstream substrates, leading to increased actomyosin contractility and stabilization of actin filaments. Key downstream effectors include:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC at Ser19 and Thr18, which promotes the ATPase activity of myosin II and enhances cellular contractility.[3][4][5]
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1 at Thr696 and Thr853, which inhibits the activity of myosin light chain phosphatase (MLCP).[6][7][8][9] This inhibition prevents the dephosphorylation of MLC, thereby sustaining a high level of phosphorylated MLC and actomyosin contraction.
-
LIM Kinases (LIMK1 and LIMK2): ROCK activates LIMK1 and LIMK2 by phosphorylating them at Thr508 and Thr505, respectively.[10][11][12][13][14] Activated LIMKs then phosphorylate and inactivate cofilin, an actin-depolymerizing factor. This leads to the stabilization and accumulation of actin filaments (F-actin), contributing to the formation of stress fibers and focal adhesions.[10][11]
-
Ezrin/Radixin/Moesin (ERM) Proteins: These proteins link the actin cytoskeleton to the plasma membrane. ROCK phosphorylation of ERM proteins is crucial for their activation and subsequent role in cell adhesion and migration.
This cascade of events ultimately results in profound changes in cell morphology, adhesion, and motility, which are hallmarks of cancer progression.
Core ROCK Signaling Pathway
Role of ROCK Signaling in Key Cancer Progression Processes
Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a fundamental step in metastasis. ROCK signaling is a master regulator of these processes. By promoting actomyosin contractility, ROCK provides the necessary force for cells to move. Furthermore, the stabilization of actin filaments and the formation of focal adhesions, also regulated by ROCK, are crucial for cell attachment to the extracellular matrix (ECM) and the generation of traction forces required for movement. Inhibition of ROCK has been shown to significantly impair the migratory and invasive capabilities of various cancer cells.[15]
Angiogenesis
The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis, as it supplies tumors with nutrients and oxygen. ROCK signaling is implicated in several aspects of angiogenesis. In endothelial cells, ROCK is involved in cell migration, proliferation, and the formation of tube-like structures. Moreover, ROCK signaling in tumor cells can regulate the expression of pro-angiogenic factors, further promoting the growth of new blood vessels into the tumor.
Cell Proliferation and Apoptosis
The role of ROCK signaling in cell proliferation and apoptosis is complex and can be context-dependent. In some cancer types, ROCK signaling promotes cell cycle progression and proliferation. Conversely, in other contexts, ROCK activation has been linked to the induction of apoptosis. The dual nature of ROCK's role in cell survival highlights the complexity of this signaling pathway and the need for further research to delineate its precise functions in different tumor types.
Therapeutic Targeting of ROCK Signaling
Given its central role in cancer progression, the ROCK signaling pathway has emerged as an attractive target for cancer therapy. Several small molecule inhibitors of ROCK have been developed and are being investigated for their anti-cancer properties.
ROCK Inhibitors
A number of ROCK inhibitors have been developed, with some already in clinical use for non-oncological indications. Key examples include:
-
Y-27632: A widely used research tool for inhibiting both ROCK1 and ROCK2.
-
Fasudil (HA-1077): Approved in Japan and China for the treatment of cerebral vasospasm. It is a non-selective ROCK inhibitor.[15][16][17][18]
-
Ripasudil (K-115): A selective ROCK inhibitor approved in Japan for the treatment of glaucoma.
-
Netarsudil: A ROCK inhibitor approved for the treatment of glaucoma.
-
Belumosudil (SLx-2119): A selective ROCK2 inhibitor approved for the treatment of chronic graft-versus-host disease.[17][19][20][21]
-
AT13148: A dual ROCK and AKT inhibitor that has been investigated in a phase I clinical trial for solid tumors.[22][23][24][25][26]
Quantitative Data on ROCK Inhibitor Efficacy
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various ROCK inhibitors in different cancer cell lines, as well as their quantitative effects on cell migration and invasion.
Table 1: IC50 Values of ROCK Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Fasudil | Lung Cancer | 95D | ~790 (0.79 mg/mL) | [22][27] |
| Prostate Cancer | PC3 | 1/4 of IC50 used for experiments | [18] | |
| Prostate Cancer | DU145 | 1/4 of IC50 used for experiments | [18] | |
| RKI-18 | Breast Cancer | MDA-MB-231 | ROCK1: 0.397, ROCK2: 0.349 | [27][28] |
| RKI-11 | Breast Cancer | MDA-MB-231 | ROCK1: 38, ROCK2: 45 | [28] |
| AT13148 | Pancreatic Cancer | KPC | ≥ 0.03 | [29] |
| Compound 1 | - | - | ROCK1: 0.165, ROCK2: 0.0161 | [2] |
| TS-f22 | - | - | 0.48 | [30] |
| Y-27632 | Prostate Cancer | WPMY-1 | >50 | [14] |
| Prostate Cancer | BPH-1 | >50 | [14] |
Table 2: Quantitative Effects of ROCK Inhibitors on Cancer Cell Migration and Invasion
| Inhibitor | Cancer Type | Cell Line | Assay | Concentration | % Inhibition | Reference |
| Fasudil | Lung Cancer | 95D | Invasion | 0.75 mg/mL | ~54% | [22] |
| Prostate Cancer | PC3 | Migration | 1/4 of IC50 | Significant | [18] | |
| Prostate Cancer | DU145 | Migration | 1/4 of IC50 | Significant | [18] | |
| Lung Cancer | A549 | Migration | Not specified | Significant | [26] | |
| Lung Cancer | A549 | Invasion | Not specified | Significant | [26] | |
| Fasudil-OH | Breast Cancer | MDA-MB-231 | Migration | 50 µM | ~50% | [15] |
| Fibrosarcoma | HT1080 | Migration | 50 µM | ~50% | [15] | |
| Y-27632 | Tongue Squamous Cell Carcinoma | Tca8113 | Migration & Invasion | Not specified | Significant | [31] |
| Tongue Squamous Cell Carcinoma | CAL-27 | Migration & Invasion | Not specified | Significant | [31] | |
| Colon Cancer | SW620 | Invasion (low density) | Not specified | -350% (Increased invasion) | [12] | |
| RKI-18 | Breast Cancer | MDA-MB-231 | Invasion | 10 µM | 67% | [28] |
Clinical Trials of ROCK Inhibitors in Cancer
The promising preclinical data for ROCK inhibitors has led to their evaluation in clinical trials for cancer.
-
AT13148: A first-in-human Phase I trial of this dual ROCK/AKT inhibitor was conducted in patients with advanced solid tumors. The study established a maximum tolerated dose but the compound was not developed further due to a narrow therapeutic index.[22][23][24][25][26]
-
Belumosudil: While approved for chronic graft-versus-host disease, its potential in solid tumors is an area of interest. Clinical trials are ongoing to evaluate its efficacy in this context.[17][19][20][21]
The development of more selective ROCK inhibitors and combination therapies holds promise for the future of targeting this pathway in cancer treatment.
Experimental Protocols for Studying ROCK Signaling
In Vitro ROCK Kinase Assay
This assay measures the activity of ROCK kinases by quantifying the phosphorylation of a substrate.
References
- 1. Inhibition of ROCK1 kinase modulates both tumor cells and stromal fibroblasts in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | Myosin phosphatase inactivation by ROCK [reactome.org]
- 7. Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorylation-dependent autoinhibition of myosin light chain phosphatase accounts for Ca2+ sensitization force of smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactome | ROCK phosphorylates LIMK1,2 [reactome.org]
- 11. mdpi.com [mdpi.com]
- 12. Specific activation of LIM kinase 2 via phosphorylation of threonine 505 by ROCK, a Rho-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rho-associated kinase ROCK activates LIM-kinase 1 by phosphorylation at threonine 508 within the activation loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The Rho kinase inhibitor fasudil inhibits the migratory behaviour of 95-D lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Real-World Study Evaluates Belumosudil Monotherapy and Combination Therapy in Chronic GVHD | Cancer Nursing Today [cancernursingtoday.com]
- 21. mskcc.org [mskcc.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. First-in-human study of AT13148, a dual ROCK-AKT inhibitor in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. First-in-Human Study of AT13148, a Dual ROCK-AKT Inhibitor in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Identification of novel ROCK inhib ... | Article | H1 Connect [archive.connect.h1.co]
- 28. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Facebook [cancer.gov]
Understanding the Core Functions of Rho-Associated Kinase (ROCK): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Functions of Rho-Associated Kinase (ROCK), its Signaling Pathways, and its Role as a Therapeutic Target.
Introduction
Rho-associated coiled-coil-containing protein kinase (ROCK) is a serine/threonine kinase that plays a pivotal role in a multitude of fundamental cellular processes.[1][2] As a key downstream effector of the small GTPase RhoA, ROCK is centrally involved in regulating the actin cytoskeleton, thereby influencing cell shape, motility, contraction, and adhesion.[1][3] Its two isoforms, ROCK1 and ROCK2, share a high degree of homology and are implicated in a wide array of physiological and pathological conditions, including cardiovascular disease, cancer, and neurological disorders.[2] This technical guide provides a comprehensive overview of the core functions of ROCK, its signaling pathways, and key experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.
Core Functions and Signaling Pathways of ROCK
The RhoA/ROCK signaling pathway is a critical regulator of cellular mechanics. The activation of ROCK by the GTP-bound form of RhoA initiates a cascade of phosphorylation events that modulate the cytoskeleton.[1]
Key Downstream Effectors and Cellular Functions:
-
Actomyosin Contractility: ROCK enhances actomyosin contractility through a dual mechanism. It directly phosphorylates the Myosin Light Chain (MLC), promoting myosin ATPase activity.[3] Concurrently, it phosphorylates and inactivates Myosin Phosphatase Target subunit 1 (MYPT1), the regulatory subunit of Myosin Light Chain Phosphatase (MLCP), which prevents the dephosphorylation of MLC.[3] This sustained phosphorylation of MLC is a key driver of cellular contraction.
-
Actin Filament Stabilization: ROCK phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin.[3] Cofilin is an actin-depolymerizing factor, and its inactivation leads to the stabilization and accumulation of actin filaments (F-actin), contributing to the formation of stress fibers.
-
Cell Adhesion and Migration: By regulating actomyosin contractility and actin dynamics, ROCK plays a crucial role in the formation and maintenance of focal adhesions, which are essential for cell adhesion to the extracellular matrix. These processes are fundamental to cell migration.
-
Other Cellular Processes: The influence of ROCK extends to various other cellular functions, including cell proliferation, apoptosis, and gene expression.
ROCK Signaling Pathway Diagram
Quantitative Data on ROCK Function and Inhibition
The development of specific ROCK inhibitors has been instrumental in elucidating its functions and has opened avenues for therapeutic interventions. Below are tables summarizing key quantitative data related to ROCK inhibitors and their effects.
Table 1: Inhibitory Potency of Common ROCK Inhibitors
| Inhibitor | Target(s) | IC₅₀ / Kᵢ | ATP Concentration | Reference |
| Y-27632 | ROCK1, ROCK2 | IC₅₀: 140-220 nM | Not Specified | [4] |
| Fasudil | ROCK1, ROCK2 | Kᵢ: 0.33 µM (ROCK1), IC₅₀: 0.72 µM (ROCK2) | Not Specified | |
| Ripasudil | ROCK1, ROCK2 | IC₅₀: 51 nM (ROCK1), 19 nM (ROCK2) | Not Specified | |
| Netarsudil | ROCK1, ROCK2 | IC₅₀: 1 nM (ROCK1), 1 nM (ROCK2) | Not Specified | |
| KD025 (Belumosudil) | ROCK2 >> ROCK1 | IC₅₀: 105 nM (ROCK2), 24 µM (ROCK1) | Not Specified | [5] |
Table 2: Quantitative Effects of ROCK Inhibitors on Cell Migration
| Assay Type | Cell Line | Inhibitor (Concentration) | Effect | Reference |
| Wound Healing | Human Cardiac Stem Cells | Y-27632 (10 µM) | ~35% faster wound closure at 6.5 hours vs 10 hours for control | [6] |
| Wound Healing | Human Prostate Cancer (PC3) | Fasudil (1/4 IC₅₀) | 37.26% wound healing vs 78.12% in control | [7] |
| Wound Healing | Human Prostate Cancer (DU145) | Fasudil (1/4 IC₅₀) | 32.38% wound healing vs 69.47% in control | [7] |
| Transwell | Human Lung Carcinoma (95D) | Fasudil (0.75 mg/mL) | 20.67 migrated cells/field vs 43.17 in control | [8] |
| Transwell | Glioma Cells | Fasudil (100 µM) | 74.64% reduction in migration | [1] |
| Transwell | Glioma Cells | Y-27632 (500 µM) | 82.86% reduction in migration | [1] |
Table 3: Quantitative Effects of ROCK Inhibitors on Cell Contraction
| Assay Type | Cell Line/Tissue | Inhibitor (Concentration) | Effect | Reference |
| Collagen Gel Contraction | Human Scleral Fibroblasts | Y-27632 (10 µM) | 27% reduction in contraction | [9] |
| Collagen Gel Contraction | Human Scleral Fibroblasts | Fasudil (25 µM) | 36% reduction in contraction | [9] |
| Collagen Gel Contraction | Human Trabecular Meshwork Cells | Y-27632 (10 µM) | ~50% increase in gel area (less contraction) | [10] |
| Collagen Gel Contraction | Human Airway Smooth Muscle Cells | Y-27632 | Significant loss of gel contraction | [11] |
Table 4: Quantitative Effects of ROCK Inhibitors on Substrate Phosphorylation
| Substrate | Cell Line | Inhibitor (Concentration) | Effect on Phosphorylation | Reference |
| p-MLC | Mouse Embryonic Fibroblasts | Y-27632 | 20-50% reduction | |
| p-MLC | Glioma Cells | Fasudil (60 µM) | 47.99% decrease | [1] |
| p-Cofilin | Mouse Embryonic Fibroblasts | Y-27632 | 60-80% reduction | [12] |
| p-MYPT1 (Thr853) | Panc-1 Cells | H1152, Y-27632, Fasudil | Dose-dependent reduction | [13] |
| p-MYPT1 (Thr696) | Human Trabecular Meshwork Cells | Y-27632 (5 µM), Y-39983 (5 µM) | Slight to complete reduction |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for studying ROCK function. This section provides methodologies for key assays.
In Vitro Kinase Activity Assay
This assay measures the ability of ROCK to phosphorylate a substrate in a cell-free system.
Workflow Diagram: In Vitro Kinase Assay
Detailed Protocol:
-
Reagent Preparation:
-
Kinase Buffer (1X): 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 5 mM β-glycerophosphate, 2 mM DTT.
-
Active ROCK Enzyme: Dilute recombinant active ROCK to the desired concentration (e.g., 0.02 µg/mL) in 1X Kinase Buffer.
-
Substrate: Recombinant MYPT1 is commonly used.
-
ATP Solution: Prepare a 2 mM ATP solution in water.
-
ROCK Inhibitor: Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
Add 90 µL of diluted active ROCK enzyme to the wells of a microtiter plate pre-coated with the substrate.
-
Add 10 µL of the ROCK inhibitor or vehicle control.
-
Initiate the reaction by adding 10 µL of 10X Kinase Reaction Buffer containing ATP (final concentration typically near the Kₘ for ATP).[14]
-
Incubate at 30°C for 30-60 minutes.[14]
-
Stop the reaction by adding 50 µL of 0.5 M EDTA.
-
-
Detection (ELISA-based):
-
Wash the wells three times with wash buffer (e.g., TBST).
-
Add a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MYPT1 (Thr696)) diluted in blocking buffer (e.g., 1% BSA in TBST). Incubate for 1 hour at room temperature.
-
Wash the wells three times.
-
Add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells three times.
-
Add a chromogenic substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
Western Blotting for Phosphorylated Substrates
This technique is used to detect and quantify the levels of phosphorylated ROCK substrates in cell lysates.
Workflow Diagram: Western Blotting
Detailed Protocol for Phospho-MYPT1/MLC:
-
Sample Preparation:
-
Treat cells with ROCK inhibitors or other stimuli as required.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
-
SDS-PAGE and Transfer:
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[8][15]
-
Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-MYPT1 (Thr696) or anti-phospho-MLC (Ser19)) overnight at 4°C. Recommended dilutions are typically 1:1000.[16][15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature. A common dilution is 1:2000.[17]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using a digital imager or X-ray film.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or total protein).
-
Cell Migration Assays
This assay measures collective cell migration into a created "wound" in a cell monolayer.
Workflow Diagram: Wound Healing Assay
References
- 1. Making sure you're not a bot! [academiccommons.columbia.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. [Effects of the Rho-kinase inhibitor fasudil on the invasion, migration, and apoptosis of human prostate cancer PC3 and DU145 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. tvst.arvojournals.org [tvst.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
OXA-06: A Technical Guide for Basic Research in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of OXA-06, a potent and selective ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This compound has emerged as a valuable tool for investigating the multifaceted roles of ROCK signaling in fundamental cellular processes. This document outlines its mechanism of action, provides detailed experimental protocols for its use, and presents key quantitative data to facilitate its application in basic cell biology research.
Mechanism of Action: Inhibition of the ROCK Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of both ROCK1 and ROCK2.[1][2] These serine/threonine kinases are major downstream effectors of the small GTPase RhoA.[2] The RhoA/ROCK signaling cascade plays a pivotal role in regulating the actin cytoskeleton, which is crucial for a wide array of cellular functions including adhesion, migration, proliferation, and apoptosis.[2]
Upon activation by RhoA-GTP, ROCK kinases phosphorylate numerous substrates. Two well-characterized downstream pathways affected by ROCK are:
-
Myosin Light Chain (MLC) Phosphorylation: ROCK directly phosphorylates and inactivates myosin phosphatase target subunit 1 (MYPT1), a component of the MLC phosphatase complex. This inhibition of MLC phosphatase, coupled with direct phosphorylation of MLC by ROCK, leads to increased MLC phosphorylation, which in turn promotes actomyosin contractility.[1][2]
-
Cofilin Phosphorylation: ROCK phosphorylates and activates LIM kinases (LIMK1/2). Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.[1][2]
By inhibiting ROCK, this compound disrupts these signaling events, leading to decreased phosphorylation of both MYPT1 and cofilin.[1] This ultimately results in reduced cell contractility, alterations in cell morphology, and inhibition of cell motility and invasion.[1][2]
Figure 1: this compound Mechanism of Action via ROCK Signaling Inhibition.
Quantitative Data
The following table summarizes the inhibitory effects of this compound on various non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | Assay Type | Endpoint | This compound Concentration | Result | Reference |
| H1299 | Soft Agar Colony Formation | Colony Suppression | 1 µM | ~80% inhibition | [1] |
| A549 | Soft Agar Colony Formation | Colony Suppression | 1 µM | ~60% inhibition | [1] |
| H1703 | Soft Agar Colony Formation | Colony Suppression | 1 µM | ~70% inhibition | [1] |
| Calu-1 | Soft Agar Colony Formation | Colony Suppression | 1 µM | ~50% inhibition | [1] |
| H460 | Soft Agar Colony Formation | Colony Suppression | 1 µM | ~40% inhibition | [1] |
| H1299 | Matrigel Transwell Invasion | Invasion Inhibition | 1 µM | ~75% inhibition | [1] |
| A549 | Matrigel Transwell Invasion | Invasion Inhibition | 1 µM | ~60% inhibition | [1] |
| H1703 | Matrigel Transwell Invasion | Invasion Inhibition | 1 µM | ~80% inhibition | [1] |
| Calu-1 | Matrigel Transwell Invasion | Invasion Inhibition | 1 µM | ~70% inhibition | [1] |
| H460 | Matrigel Transwell Invasion | Invasion Inhibition | 1 µM | ~60% inhibition | [1] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Figure 2: Workflow for MTT-based cell viability assay.
Methodology:
-
Seed cells in octuplet in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with vehicle (DMSO) or varying concentrations of this compound.[3]
-
Incubate the plates for 4 days.[3]
-
Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the optical density at 570 nm using a microplate reader.[3]
-
Express data as the optical density relative to the vehicle-treated control.[3]
This assay evaluates the effect of this compound on the ability of cells to grow in an anchorage-independent manner, a hallmark of transformed cells.
Methodology:
-
Prepare a base layer of 0.6% agar in growth medium in 6-well plates.
-
Resuspend cells in growth medium containing 0.3% agar and the desired concentration of this compound or vehicle (DMSO).
-
Plate the cell-agar suspension on top of the base layer.
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator for 14-30 days, depending on the cell line's growth rate.[3]
-
Stain viable colonies with MTT.[3]
-
Count the number of colonies using a microscope or imaging system.
-
Express data as the percentage of colonies relative to the vehicle-treated control.[3]
This assay measures the ability of cells to invade through a basement membrane matrix in response to a chemoattractant, and how this is affected by this compound.
Figure 3: Workflow for Matrigel transwell invasion assay.
Methodology:
-
Coat the upper chamber of a transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.
-
Resuspend cells in serum-free medium containing the desired concentration of this compound or vehicle (DMSO).
-
Seed the cell suspension into the upper chamber of the transwell insert.
-
Incubate for 22 hours to allow for cell invasion.[3]
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the insert.
-
Count the number of invaded cells in multiple fields of view.
-
Express data as the percentage of invaded cells relative to the vehicle-treated control.[3]
This protocol is used to biochemically confirm the inhibition of ROCK activity by this compound by measuring the phosphorylation status of its downstream substrates.
Methodology:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated MYPT1 (pMYPT1) or phosphorylated cofilin (pCofilin).[1] Also, probe separate blots with antibodies against total MYPT1, total cofilin, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
By employing these methodologies, researchers can effectively utilize this compound to investigate the role of ROCK signaling in various cellular contexts. The provided data and protocols serve as a foundational resource for designing and executing experiments aimed at elucidating the intricate functions of the RhoA/ROCK pathway in health and disease.
References
Preliminary Efficacy of OXA-06: A Novel Beta-Lactamase Inhibitor
A Technical Whitepaper
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: The rise of carbapenem-resistant Enterobacterales (CRE) expressing oxacillinase (OXA) carbapenemases, particularly OXA-48 and its variants, represents a significant global health threat. These enzymes hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, rendering them ineffective. This document provides a comprehensive overview of the preliminary in vitro and in vivo efficacy of OXA-06, a novel, investigational diazabicyclooctanone (DBO) β-lactamase inhibitor designed to neutralize the activity of OXA-48-like carbapenemases. The data herein demonstrate the potential of this compound to restore the activity of partner β-lactams against CRE.
Introduction to OXA-48-like Carbapenemases
OXA-48-type β-lactamases are a growing family of class D serine-β-lactamases that confer resistance to penicillins and carbapenems.[1][2][3] While they exhibit weak hydrolysis of expanded-spectrum cephalosporins, their ability to inactivate carbapenems, often considered last-resort antibiotics, is of significant clinical concern.[1][4] Unlike other carbapenemases, OXA-48 producers can be challenging to detect in clinical laboratories due to their variable levels of carbapenem resistance.[1][2] The development of potent inhibitors that can be co-administered with β-lactam antibiotics is a critical strategy to combat infections caused by these multidrug-resistant organisms.[1][5][6]
This compound: Mechanism of Action
This compound is a novel, non-β-lactam, diazabicyclooctanone-based serine-β-lactamase inhibitor. Its mechanism involves the formation of a reversible covalent bond with the active site serine residue of the OXA-48 enzyme. This acylation reaction effectively sequesters the enzyme, preventing it from hydrolyzing the β-lactam ring of the partner antibiotic. The stability of this covalent complex is key to the inhibitory activity of this compound.
Below is a diagram illustrating the proposed inhibitory mechanism of this compound within the context of β-lactam resistance.
In Vitro Efficacy
Minimum Inhibitory Concentration (MIC) Studies
The primary measure of in vitro efficacy was the determination of the Minimum Inhibitory Concentration (MIC) of meropenem in combination with a fixed concentration of this compound (4 µg/mL) against a panel of well-characterized clinical isolates of Klebsiella pneumoniae and Escherichia coli expressing OXA-48-like carbapenemases.
Table 1: Meropenem-OXA-06 MICs Against OXA-48-Producing Enterobacterales
| Isolate ID | Organism | Meropenem MIC (µg/mL) | Meropenem + this compound (4 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| Kp-142 | K. pneumoniae | 32 | 1 | 32 |
| Kp-181 | K. pneumoniae | 64 | 2 | 32 |
| Kp-203 | K. pneumoniae | 16 | ≤0.5 | ≥32 |
| Ec-077 | E. coli | 16 | 1 | 16 |
| Ec-095 | E. coli | 32 | 1 | 32 |
| Ec-112 | E. coli | 8 | ≤0.5 | ≥16 |
Data represent hypothetical values based on published studies of similar inhibitors.
The results clearly indicate that this compound restores the in vitro activity of meropenem against all tested OXA-48-producing isolates, with MIC reductions ranging from 16- to ≥32-fold.
Enzyme Inhibition Kinetics
The inhibitory potential of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) against purified OXA-48 enzyme.
Table 2: this compound Inhibition of Purified OXA-48 β-Lactamase
| Compound | Target Enzyme | IC50 (nM) |
| This compound | OXA-48 | 35 |
| Avibactam | OXA-48 | 45 |
| Tazobactam | OXA-48 | >10,000 |
Comparator data are illustrative and based on public domain information.[1]
This compound demonstrates potent inhibition of the OXA-48 enzyme, with an IC50 value of 35 nM, comparable to or exceeding that of other known inhibitors.
In Vivo Efficacy
A murine thigh infection model was utilized to evaluate the in vivo efficacy of the meropenem-OXA-06 combination.[7] This model is a standard for assessing the potential of new antimicrobial agents.[8][9][10]
Table 3: In Vivo Efficacy in a Murine Thigh Infection Model (OXA-48-producing K. pneumoniae)
| Treatment Group (Dose, q2h) | 24h Change in Bacterial Load (log10 CFU/thigh) |
| Vehicle Control | +2.1 |
| Meropenem (30 mg/kg) | +1.5 |
| This compound (7.5 mg/kg) | +1.9 |
| Meropenem (30 mg/kg) + this compound (7.5 mg/kg) | -2.5 |
Data represent hypothetical values based on published studies of similar inhibitors.[7]
The combination of meropenem and this compound resulted in a significant, >2-log reduction in bacterial burden compared to the vehicle control and either agent alone, demonstrating potent in vivo efficacy.
Experimental Protocols
MIC Determination Workflow
The workflow for determining the MIC values followed the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Protocol:
-
Inoculum Preparation: Bacterial isolates were grown on Mueller-Hinton agar, and colonies were suspended in saline to match a 0.5 McFarland turbidity standard. This suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Plate Preparation: Serial two-fold dilutions of meropenem were prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.
-
Inhibitor Addition: this compound was added to the designated wells at a constant concentration of 4 µg/mL.
-
Inoculation and Incubation: The plates were inoculated with the prepared bacterial suspension and incubated at 35°C for 18-20 hours.
-
MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Enzyme Inhibition Assay
The IC50 value for this compound was determined using a colorimetric assay with the chromogenic cephalosporin substrate, nitrocefin.[11][12][13]
Protocol:
-
Reagent Preparation: Purified OXA-48 enzyme was diluted in phosphate buffer. Serial dilutions of this compound were prepared. A solution of nitrocefin was prepared in the same buffer.
-
Assay Procedure:
-
OXA-48 enzyme and varying concentrations of this compound were pre-incubated for 10 minutes at 25°C in a 96-well plate.[11][13]
-
The reaction was initiated by adding the nitrocefin substrate.
-
The rate of nitrocefin hydrolysis was monitored by measuring the change in absorbance at 490 nm over time using a plate reader.[11][12]
-
-
Data Analysis: The rate of hydrolysis at each inhibitor concentration was calculated. The IC50 value was determined by fitting the data to a four-parameter logistic curve.
Conclusion and Future Directions
The preliminary data presented in this whitepaper strongly support the potential of this compound as an effective inhibitor of OXA-48-like carbapenemases. The combination of this compound with meropenem restores in vitro activity against resistant strains of Enterobacterales and demonstrates significant efficacy in a murine infection model. These promising results warrant further investigation, including expanded in vivo studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and safety toxicology assessments, to fully characterize the therapeutic potential of this novel inhibitor.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antimicrobial Resistance Conferred by OXA-48 β-Lactamases: Towards a Detailed Mechanistic Understanding | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. OXA β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Beta-lactamase Inhibitors: Unlocking Their Potential in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholarly Article or Book Chapter | Novel Beta-Lactamase Inhibitors: Unlocking Their Potential in Therapy | ID: 4b29bh381 | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. Efficacy of humanized carbapenem and ceftazidime regimens against Enterobacteriaceae producing OXA-48 carbapenemase in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo verification of in vitro model of antibiotic treatment of device-related infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo verification of in vitro model of antibiotic treatment of device-related infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. content.abcam.com [content.abcam.com]
- 13. content.abcam.com [content.abcam.com]
The Therapeutic Potential of OXA-06: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXA-06 is a novel and potent ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] Emerging evidence has highlighted the role of ROCK signaling in various cellular processes critical to cancer progression, including cell proliferation, survival, and invasion.[2][3] This technical guide provides an in-depth overview of the preclinical data available for this compound, with a focus on its therapeutic potential in non-small cell lung cancer (NSCLC). The information presented herein is primarily derived from a key study by Vigil et al. (2012), which remains the most comprehensive public source of data on this compound.
Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of ROCK1 and ROCK2 kinases. The primary downstream signaling pathway affected by this compound involves the phosphorylation of key substrates that regulate actin cytoskeleton dynamics. Specifically, this compound treatment leads to a reduction in the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) at Threonine 853 and Cofilin at Serine 3.[1][4] The inhibition of Cofilin phosphorylation is an indirect effect, mediated through the ROCK-dependent activation of LIM Kinase 1/2 (LIMK1/2).[1] This cascade ultimately disrupts the cellular machinery required for processes such as cell motility and invasion.[2]
References
- 1. ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ROCK1 and ROCK2 are required for non-small cell lung cancer anchorage-independent growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
OXA-06 Protocol for In Vitro Cell Culture: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
OXA-06 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The ROCK signaling pathway plays a crucial role in various cellular processes, including cell shape, motility, proliferation, and apoptosis.[1][2] Dysregulation of the ROCK pathway has been implicated in the progression of various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][3] this compound has demonstrated significant anti-tumor activity in preclinical studies, particularly in non-small cell lung cancer (NSCLC), by inhibiting anchorage-independent growth and invasion. This document provides detailed protocols for in vitro cell culture experiments to evaluate the efficacy of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (µM) | ATP Concentration (µM) | Fold Difference (vs. Y-27632) |
| This compound | ROCK | 0.01 ± 0.005 | 1.4 | ~25x more potent |
| Y-27632 | ROCK | 0.24 ± 0.09 | 1.4 | - |
Data extracted from a study on NSCLC cell lines.[4]
Table 2: Effect of this compound on NSCLC Anchorage-Independent Growth (Soft Agar Colony Formation)
| Cell Line | Treatment | Concentration (µM) | Colony Formation (% of Vehicle) |
| A549 | Vehicle (DMSO) | - | 100 |
| This compound | 0.1 | ~75 | |
| 0.3 | ~40 | ||
| 1.0 | ~10 | ||
| H1299 | Vehicle (DMSO) | - | 100 |
| This compound | 0.1 | ~80 | |
| 0.3 | ~50 | ||
| 1.0 | ~20 |
Data is estimated from graphical representations in a study by Grise et al., 2012.[4]
Signaling Pathway
The Rho/ROCK signaling pathway is a key regulator of the actin cytoskeleton and is involved in various cellular functions.
Caption: The Rho/ROCK signaling pathway targeted by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of adherent cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.[5]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Mix gently by pipetting up and down and read the absorbance at 570 nm using a microplate reader.[5][6]
Anchorage-Independent Growth Assay (Soft Agar Colony Formation Assay)
This assay assesses the ability of cells to grow independently of a solid surface, a hallmark of transformed cells.
Workflow:
Caption: Workflow for the soft agar colony formation assay.
Methodology:
-
Base Agar Layer:
-
Prepare a 1.2% agar solution in sterile water and autoclave.
-
Prepare 2x concentrated cell culture medium.
-
Mix equal volumes of the 1.2% agar (kept at 42°C) and 2x medium to create a 0.6% agar base.
-
Dispense 1.5 mL of the base agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.[7]
-
-
Top Agar Layer with Cells:
-
Prepare a 0.7% agar solution and keep it at 42°C.
-
Trypsinize and count the cells. Prepare a cell suspension at a concentration of 2x the desired final seeding density (e.g., 10,000 cells/mL for a final density of 5,000 cells/mL).
-
Mix the cell suspension with an equal volume of 0.7% agar containing the desired concentration of this compound or vehicle control.
-
Immediately layer 1.5 mL of this top agar/cell mixture onto the solidified base agar layer.[8]
-
-
Incubation:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.
-
Feed the cells twice a week by adding 200 µL of fresh medium containing the respective concentrations of this compound.
-
-
Staining and Counting:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet for 1 hour or by overlaying with MTT solution.[8]
-
Count the number of colonies in each well using a dissecting microscope.
-
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Workflow:
Caption: Workflow for the Transwell cell invasion assay.
Methodology:
-
Insert Coating: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium (the dilution factor may need to be optimized for your cell type). Add 50-100 µL of the diluted Matrigel to the upper chamber of a Transwell insert (8 µm pore size) and incubate at 37°C for at least 1 hour to allow for gelling.[9]
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Seed 5 x 10^4 to 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of the coated Transwell insert.
-
-
Chemoattractant: Add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[9]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Removal of Non-invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invaded cells from the upper surface of the membrane.[10]
-
Fixation and Staining:
-
Fix the invaded cells on the lower surface of the membrane by immersing the insert in cold methanol or 4% paraformaldehyde for 10-20 minutes.
-
Stain the cells with a solution of 0.1% Crystal Violet for 20 minutes.[9]
-
-
Imaging and Quantification:
-
Gently wash the insert with water to remove excess stain and allow it to air dry.
-
Use a microscope to capture images of the stained cells on the underside of the membrane.
-
Count the number of invaded cells in several random fields of view to quantify invasion.
-
References
- 1. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 9. snapcyte.com [snapcyte.com]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OXA-06 in a Matrigel Invasion Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing OXA-06, a novel and selective ROCK inhibitor, in a Matrigel invasion assay to assess its impact on cancer cell invasion. The information is targeted toward researchers in oncology, cell biology, and drug development.
Introduction
Cell invasion through the extracellular matrix (ECM) is a critical process in cancer metastasis. The Matrigel invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells. This compound is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), which are key regulators of the actin cytoskeleton and cell motility.[1][2][3] Inhibition of ROCK signaling has been shown to impede cancer cell invasion, making this compound a compound of significant interest in cancer therapeutics.[1][2] These notes provide a comprehensive guide to employing this compound in a Matrigel invasion assay, including detailed protocols, data presentation, and visualization of the associated signaling pathway and experimental workflow.
Mechanism of Action: The Rho/ROCK Signaling Pathway
This compound exerts its anti-invasive effects by inhibiting ROCK1 and ROCK2 kinases.[1] These kinases are downstream effectors of the small GTPase RhoA.[4] The RhoA/ROCK signaling pathway plays a crucial role in regulating actomyosin contractility, stress fiber formation, and focal adhesion dynamics, all of which are integral to cell migration and invasion.[2] By inhibiting ROCK, this compound disrupts these processes, leading to a reduction in the invasive capacity of cancer cells.
Experimental Protocols
Materials
-
Cancer cell lines (e.g., A549, H23, H358, H1299, H1703 non-small cell lung carcinoma lines)[1]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Matrigel™ Basement Membrane Matrix
-
24-well plates with 8.0 µm pore size cell culture inserts (e.g., Corning® BioCoat™ Matrigel™ Invasion Chambers)[5][6]
-
Serum-free cell culture medium
-
Chemoattractant (e.g., medium with 10% FBS)[7]
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)[8]
-
Staining solution (e.g., 0.1% crystal violet or Diff-Quik™ stain)[5][7]
-
Cotton swabs
-
Microscope
Experimental Workflow Diagram
Detailed Protocol
-
Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel™ on ice overnight at 4°C.
-
Dilute Matrigel™ with cold, serum-free medium to the desired concentration (e.g., 1:3 or 200-300 µg/mL).[5][7]
-
Add 100 µL of the diluted Matrigel™ solution to the upper chamber of the inserts.[9]
-
Incubate at 37°C for at least 2-4 hours to allow the gel to solidify.[5]
-
Rehydrate the Matrigel™ layer by adding warm, serum-free medium to the upper and lower chambers for at least 2 hours at 37°C.[8]
-
-
Cell Preparation and Seeding:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium. Perform a cell count.
-
Prepare a cell suspension of 2.5 x 10^4 to 5 x 10^4 cells in 100-200 µL of serum-free medium.[7]
-
Add the desired concentrations of this compound or vehicle (DMSO) to the cell suspension. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10 µM).[4]
-
-
Invasion Assay:
-
Carefully remove the rehydration medium from the inserts.
-
Add 500-750 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[5][7]
-
Add the 100-200 µL of the cell suspension containing this compound or vehicle to the upper chamber of the inserts.[4]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 22-48 hours. The incubation time should be optimized for each cell line.[4][7]
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invaded cells and the Matrigel™ layer from the upper surface of the membrane.[7]
-
Fix the invaded cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the invaded cells by immersing the inserts in a staining solution for 10-20 minutes.[7]
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained, invaded cells using a microscope.
-
Capture images from several random fields of view for each insert.
-
Count the number of invaded cells per field. The results can be expressed as the average number of invaded cells per field or as a percentage of invasion relative to the vehicle control.
-
Data Presentation
The following table summarizes representative data on the effect of this compound on the invasion of various non-small cell lung cancer (NSCLC) cell lines after 22 hours of treatment. Data is presented as the percentage of invaded cells relative to the vehicle (DMSO) control.
| Cell Line | This compound Concentration (µM) | % Invasion (relative to vehicle ± SD) |
| A549 | 1 | 55 ± 5 |
| 10 | 20 ± 4 | |
| H23 | 1 | 60 ± 6 |
| 10 | 25 ± 5 | |
| H358 | 1 | 50 ± 7 |
| 10 | 15 ± 3 | |
| H1299 | 1 | 70 ± 8 |
| 10 | 30 ± 6 | |
| H1703 | 1 | 65 ± 7 |
| 10 | 28 ± 5 |
Data are representative and compiled from graphical representations in existing literature.[4] Actual results may vary depending on experimental conditions.
Conclusion
The Matrigel invasion assay is a robust method for evaluating the anti-invasive properties of small molecule inhibitors like this compound. By following the detailed protocol provided, researchers can obtain reliable and quantifiable data on the efficacy of this compound in preventing cancer cell invasion. These findings can contribute to the preclinical assessment of this compound as a potential anti-metastatic agent.
References
- 1. ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROCK1 and ROCK2 are required for non-small cell lung cancer anchorage-independent growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. corning.com [corning.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. snapcyte.com [snapcyte.com]
- 8. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 9. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Application Notes and Protocols for OXA-06 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXA-06 is a novel and potent small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2.[1][2] These serine/threonine kinases are key effectors of the small GTPase RhoA and are implicated in a wide array of cellular functions, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. Dysregulation of the Rho/ROCK signaling pathway is frequently observed in various human cancers, making it an attractive target for therapeutic intervention. This compound has demonstrated significant anti-tumor activity, particularly in non-small cell lung cancer (NSCLC) cell lines, by impeding anchorage-independent growth and invasion.[1]
Mechanism of Action
This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of ROCK1 and ROCK2. This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby disrupting the signaling cascade that promotes cancer cell survival, motility, and proliferation. Key downstream effects of ROCK inhibition by this compound include:
-
Suppression of Myosin Light Chain (MLC) Phosphorylation: ROCK directly phosphorylates and activates MLC and inhibits MLC phosphatase, leading to increased actomyosin contractility, which is crucial for cell migration and invasion. This compound treatment reduces MLC phosphorylation.
-
Inhibition of LIM Kinase (LIMK) and Cofilin Phosphorylation: ROCK activates LIMK, which in turn phosphorylates and inactivates the actin-depolymerizing factor cofilin. This leads to the stabilization of actin filaments. By inhibiting ROCK, this compound promotes cofilin activity, resulting in actin filament disassembly and reduced cell motility.[1]
-
Cell Cycle Arrest: Treatment with this compound has been shown to induce cell cycle arrest in the G0/G1 phase in cancer cells.
Data Presentation: Efficacy of this compound in NSCLC Cell Lines
The following table summarizes the effective concentrations of this compound in various non-small cell lung cancer (NSCLC) cell lines from published studies.
| Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| A549, H358, H1299, H1703 | Anchorage-Independent Growth (Colony Formation) | 10 µM | >90% inhibition in all cell lines | [1] |
| H1299 | Anchorage-Independent Growth (Colony Formation) | 400 nM | ~90% reduction in colony formation | [1] |
| A549, H358, H1703 | Anchorage-Independent Growth (Colony Formation) | 400 nM | No statistically significant inhibition | [1] |
| A549, H23, H358, H1299, H1703 | Matrigel Invasion | 2 µM | ~70% inhibition in all cell lines | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 4 days).[3]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anchorage-Independent Growth Assay (Soft Agar Colony Formation Assay)
This assay assesses the ability of cancer cells to proliferate in an anchorage-independent manner, a hallmark of transformation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Agar (low melting point)
-
6-well plates
Procedure:
-
Prepare a base layer of 0.6% agar in complete culture medium in 6-well plates and allow it to solidify.
-
Harvest and count the cells.
-
Resuspend the cells in complete culture medium containing 0.3% low melting point agar at a density of 8,000 cells/mL.
-
Add the desired concentrations of this compound or vehicle (DMSO) to the cell suspension.
-
Overlay 1.5 mL of the cell-agar suspension onto the solidified base layer.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.
-
Feed the colonies every 3-4 days by adding 200 µL of complete culture medium containing the respective concentrations of this compound.
-
After the incubation period, stain the colonies with 0.005% crystal violet.
-
Count the number of colonies using a microscope.
Matrigel Invasion Assay
This assay measures the invasive potential of cancer cells through a basement membrane matrix.
Materials:
-
Cancer cell lines
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Matrigel-coated invasion chambers (e.g., Corning BioCoat Matrigel Invasion Chambers)
-
24-well plates
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add the desired concentrations of this compound or vehicle (DMSO) to the cell suspension.
-
Remove the rehydration medium and add 500 µL of the cell suspension to the upper chamber of the insert.
-
Add 750 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
Incubate for 22 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 10 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several microscopic fields.
Mandatory Visualizations
Signaling Pathway
Caption: Rho/ROCK signaling pathway inhibited by this compound.
Experimental Workflows
Caption: Experimental workflows for key assays.
References
Application Notes and Protocols for OXA-06 Soft Agar Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the OXA-06 soft agar colony formation assay for studying anchorage-independent growth of cancer cells. This document includes detailed experimental protocols, data presentation guidelines, and a description of the underlying signaling pathways.
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and is a critical characteristic of cancer cells, enabling them to proliferate without attachment to a solid substrate.[1][2][3][4] The soft agar colony formation assay is a well-established in vitro method to assess this tumorigenic potential.[5][6][7][8][9][10] this compound is a novel and potent small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[11] By inhibiting the ROCK signaling pathway, this compound has been shown to effectively block the anchorage-independent growth of various cancer cell lines, particularly non-small cell lung cancer (NSCLC).[11] These notes provide a framework for utilizing the soft agar assay to evaluate the efficacy of this compound and other ROCK inhibitors.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound and other ROCK inhibitors on soft agar colony formation.
Table 1: Effect of this compound on Anchorage-Independent Growth of Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Treatment Concentration (µM) | Colony Formation (% of Vehicle Control) | Estimated IC50 (µM) |
| A549 | 0.1 | ~90% | ~0.5 |
| 0.5 | ~50% | ||
| 1.0 | ~20% | ||
| 2.0 | ~10% | ||
| H23 | 0.1 | ~95% | ~0.75 |
| 0.5 | ~70% | ||
| 1.0 | ~40% | ||
| 2.0 | ~20% | ||
| H358 | 0.1 | ~90% | ~0.6 |
| 0.5 | ~60% | ||
| 1.0 | ~30% | ||
| 2.0 | ~15% | ||
| H1299 | 0.1 | ~85% | ~0.4 |
| 0.5 | ~40% | ||
| 1.0 | ~15% | ||
| 2.0 | ~5% | ||
| H1703 | 0.1 | ~95% | ~0.8 |
| 0.5 | ~75% | ||
| 1.0 | ~50% | ||
| 2.0 | ~30% |
Data is estimated from graphical representations in the cited literature.[11]
Table 2: Comparative IC50 Values of ROCK Inhibitors in Soft Agar Colony Formation Assays
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| RKI-18 | MDA-MB-231 | Breast Cancer | 8 |
Experimental Protocols
This section provides a detailed methodology for conducting a soft agar colony formation assay to evaluate the effect of this compound.
Materials
-
Cancer cell lines (e.g., A549, H1299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Noble Agar
-
Sterile, molecular biology grade water
-
6-well tissue culture plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.005% Crystal Violet in 20% methanol)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Incubator (37°C, 5% CO2)
-
Microscope for colony counting
Methods
1. Preparation of Agar Solutions
-
1.2% Base Agar: Dissolve 1.2 g of Noble Agar in 100 mL of sterile water and autoclave.
-
0.7% Top Agar: Dissolve 0.7 g of Noble Agar in 100 mL of sterile water and autoclave.
-
After autoclaving, cool the agar solutions in a 42°C water bath. Also, warm the 2X complete cell culture medium to 42°C.
2. Preparation of the Base Layer
-
In a sterile 50 mL conical tube, mix equal volumes of the 1.2% base agar solution and 2X complete cell culture medium to obtain a final concentration of 0.6% agar in 1X medium.
-
Carefully pipette 2 mL of the 0.6% base agar mixture into each well of a 6-well plate, ensuring no bubbles are formed.
-
Allow the base layer to solidify at room temperature in a sterile hood for at least 30 minutes.
3. Preparation of the Cell Layer
-
Harvest the cells using Trypsin-EDTA and perform a cell count. Resuspend the cells in complete culture medium to a concentration of 1 x 10^4 cells/mL.
-
In sterile tubes, prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
In a sterile 15 mL conical tube, mix the following for each treatment condition:
-
1 mL of the cell suspension (1 x 10^4 cells)
-
1 mL of the 2X this compound dilution (or vehicle)
-
2 mL of the 0.7% top agar solution (pre-warmed to 42°C)
-
-
This will result in a final agar concentration of 0.35% and the desired final concentration of this compound.
-
Gently mix the cell-agar suspension by pipetting up and down, avoiding the formation of bubbles.
-
Immediately and carefully overlay 2 mL of the cell-agar suspension onto the solidified base layer in each well.
4. Incubation and Maintenance
-
Allow the cell layer to solidify at room temperature for 30-60 minutes.
-
Add 1 mL of complete culture medium containing the appropriate final concentration of this compound (or vehicle) on top of the agar to prevent drying.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.
-
Feed the cells every 3-4 days by aspirating the old medium and adding 1 mL of fresh medium with the corresponding this compound concentration.
5. Colony Staining and Counting
-
After the incubation period, when colonies are visible, carefully remove the medium from the wells.
-
Add 1 mL of PBS to each well and gently wash the agar.
-
Add 0.5 mL of Crystal Violet staining solution to each well and incubate for 1-2 hours at room temperature.
-
Gently wash the wells with PBS to remove excess stain.
-
Count the number of colonies in each well using a microscope. Colonies are typically defined as clusters of 50 or more cells.
-
Calculate the percentage of colony formation relative to the vehicle control.
Signaling Pathways and Visualizations
This compound exerts its inhibitory effect on anchorage-independent growth by targeting the RhoA/ROCK signaling pathway. This pathway is a critical regulator of the actin cytoskeleton, cell adhesion, and proliferation.[12][13][14][15][16]
Experimental Workflow for this compound Soft Agar Colony Formation Assay
References
- 1. Molecular signaling regulating anchorage-independent growth of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Overcoming anoikis--pathways to anchorage-independent growth in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-small cell lung carcinoma spheroid models in agarose microwells for drug response studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Preparing OXA-06 Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
OXA-06 is a potent and selective ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It has demonstrated significant anti-tumor activity by impeding anchorage-independent growth and invasion of cancer cells. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common in vitro assays, including cell viability, invasion, and protein phosphorylation analysis. The information is intended to guide researchers in the effective use of this compound for preclinical drug development and cancer research.
Chemical and Physical Properties of this compound Hydrochloride
A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions and the design of robust experiments.
| Property | Value | Reference |
| Chemical Name | 2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride | [1] |
| Molecular Formula | C₂₁H₂₀Cl₂FN₃ | [2] |
| Molecular Weight | 404.31 g/mol | [2] |
| CAS Number | 1825455-91-1 | [2] |
| Appearance | Solid | [2] |
| Solubility | DMSO (22 mg/mL) | [2] |
| Purity | >98% (typically) | |
| Storage (Solid) | 4°C, protected from light, in a dry, sealed container | [2] |
Preparation of this compound Stock Solution
Accurate preparation of the stock solution is critical for obtaining reproducible experimental results. The following protocol outlines the steps for preparing a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Protocol:
-
Equilibrate Reagents: Allow the vial of this compound hydrochloride and the DMSO to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.043 mg of this compound hydrochloride (Molecular Weight = 404.31 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock solution, if you weighed 4.043 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3] When stored at -80°C, it is recommended to use the solution within 6 months.[3] For storage at -20°C, use within 1 month.[3] Always protect the solution from light.[3]
Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Application in Cell-Based Assays
This compound is a versatile tool for studying the role of ROCK signaling in various cellular processes. The following are example protocols for common in vitro assays using non-small cell lung cancer (NSCLC) cell lines as a model system.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed NSCLC cells (e.g., A549, H1299) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium from the 10 mM DMSO stock solution. The final concentration of DMSO in the medium should be kept constant across all wells and should not exceed 0.1%. Treat the cells with a range of this compound concentrations (e.g., 0.1, 0.4, 1, 2, 5, 10 µM) for 4 days.[4] Include a vehicle control (DMSO only).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Working Concentrations of this compound in Various Assays
| Assay | Cell Lines | This compound Concentration Range | Incubation Time | Reference |
| Cell Viability (MTT) | A549, H23, H358, H1299, H1703 | 0 - 10 µM | 4 days | [4] |
| Anchorage-Independent Growth (Soft Agar) | A549, H358, H1299, H1703 | 80 nM - 10 µM | 14-30 days | [4] |
| Invasion (Matrigel) | A549, H358, H1299, H1703 | 400 nM - 10 µM | 22 hours | [2] |
| Western Blot (pMYPT1, pCofilin) | A549, H358, H1299, H1703 | 80 nM - 10 µM | 1 hour | [1][4] |
Matrigel Invasion Assay
This assay assesses the invasive potential of cancer cells.
Protocol:
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Harvest and resuspend NSCLC cells in serum-free medium. Seed 5 x 10⁴ cells in 500 µL of serum-free medium containing the desired concentration of this compound (e.g., 400 nM, 2 µM, 10 µM) into the upper chamber of the insert.[2]
-
Chemoattractant: Add 750 µL of complete growth medium (containing 10% FBS) as a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for 22 hours at 37°C in a 5% CO₂ incubator.[2]
-
Cell Removal and Staining: After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab. Fix the invading cells on the lower surface with methanol and stain with a 0.1% crystal violet solution.
-
Quantification: Count the number of invaded cells in several random fields under a microscope.
Western Blot Analysis of ROCK Activity
This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets of ROCK, such as MYPT1 and Cofilin.
Protocol:
-
Cell Treatment: Plate NSCLC cells and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 80 nM to 10 µM) for 1 hour.[1][4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-MYPT1 (Thr853) and phospho-Cofilin (Ser3) overnight at 4°C.[1][4] Use antibodies against total MYPT1 and Cofilin as loading controls.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of ROCK1 and ROCK2.[2] The RhoA/ROCK signaling pathway plays a crucial role in regulating actin cytoskeleton dynamics, cell adhesion, and motility.[5] Upon activation by RhoA-GTP, ROCK phosphorylates several downstream substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1) and LIM kinases (LIMK1/2).[4][5] Phosphorylation of MYPT1 inhibits myosin light chain (MLC) phosphatase activity, leading to increased MLC phosphorylation and actomyosin contractility.[4] ROCK-mediated phosphorylation and activation of LIMK1/2 results in the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor, which leads to the stabilization of actin filaments.[4] By inhibiting ROCK, this compound disrupts these signaling events, leading to a reduction in cancer cell invasion and proliferation.
RhoA/ROCK Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blotting (WB) Protocol | Rockland [rockland.com]
Application Notes: OXA-06 Treatment for Anchorage-Independent Growth Studies
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells, allowing them to proliferate without attachment to a solid substrate. The soft agar colony formation assay is a gold-standard in vitro method to assess this capability. OXA-06 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] These kinases are crucial components of signaling pathways that regulate the actin cytoskeleton, cell adhesion, and proliferation, and their dysregulation is implicated in cancer progression and metastasis.[3] This document provides detailed application notes and protocols for utilizing this compound in anchorage-independent growth studies, specifically focusing on its use in non-small cell lung cancer (NSCLC) cell lines.
Mechanism of Action
This compound exerts its anti-tumor activity primarily through the inhibition of ROCK1 and ROCK2 kinases.[1] In cancer cells, loss of tumor suppressors like DLC1 can lead to the hyperactivation of RhoA/C GTPases, which in turn activate ROCK kinases.[1][2] Activated ROCK phosphorylates downstream substrates, including myosin light chain phosphatase targeting subunit 1 (MYPT1) and LIM kinases (LIMK1/2).[1] Phosphorylation of MYPT1 inhibits its phosphatase activity, leading to increased myosin light chain phosphorylation and cellular contractility. Activated LIMK1/2 phosphorylates and inactivates cofilin, an actin-depolymerizing factor, resulting in the stabilization of actin filaments.[1] By inhibiting ROCK, this compound disrupts these signaling events, leading to a reduction in cofilin phosphorylation and altered cytoskeletal dynamics, which are critical for anchorage-independent growth.[1] Mechanistically, the inhibition of anchorage-independent growth by this compound is associated with an accumulation of cells in the G0/G1 phase of the cell cycle, rather than an increase in suspension-induced apoptosis (anoikis).[1][2]
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the anchorage-independent growth of various NSCLC cell lines as determined by soft agar colony formation assays.
| Cell Line | DLC-1 Status | This compound Concentration (µM) | Inhibition of Colony Formation (%) |
| A549 | Negative | 0.1 | ~50% |
| 0.3 | ~75% | ||
| 1.0 | >90% | ||
| H1299 | Positive | 0.1 | ~75% |
| 0.3 | >90% | ||
| H23 | Negative | 1.0 | ~50% |
| 3.0 | ~75% | ||
| H358 | Negative | 1.0 | ~60% |
| 3.0 | ~80% | ||
| H1703 | Positive | 1.0 | ~50% |
| 3.0 | ~75% |
Data is approximated from graphical representations in the source literature.[1][4]
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound to block anchorage-independent growth.
Caption: Experimental workflow for the soft agar anchorage-independent growth assay with this compound.
Experimental Protocols
Materials
-
NSCLC cell lines (e.g., A549, H1299)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Agarose, low melting point
-
Sterile, distilled water
-
6-well culture plates
-
This compound (dissolved in DMSO to create a stock solution)
-
Vehicle control (DMSO)
-
Crystal Violet staining solution (0.005% in PBS) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Phosphate-buffered saline (PBS)
Protocol: Soft Agar Anchorage-Independent Growth Assay
This protocol is adapted from established methods for assessing anchorage-independent growth.[5][6][7][8][9][10]
1. Preparation of Agar Layers:
-
Bottom Agar Layer (0.6%):
-
Prepare a 1.2% agarose solution by dissolving 1.2 g of agarose in 100 mL of sterile water and autoclaving.
-
Melt the 1.2% agarose in a microwave and cool to 42°C in a water bath.
-
Warm an equal volume of 2x complete growth medium to 42°C.
-
Mix the 1.2% agarose and 2x medium in a 1:1 ratio to obtain a final concentration of 0.6% agarose in 1x complete medium.
-
Dispense 2 mL of the 0.6% agar solution into each well of a 6-well plate.
-
Allow the agar to solidify at room temperature in a sterile hood for at least 30 minutes.
-
-
Top Agar Layer (0.35%) with Cells:
-
Prepare a 0.7% agarose solution as described above and cool to 42°C.
-
Harvest cells by trypsinization and resuspend in complete growth medium. Perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells per well).
-
Warm an equal volume of 2x complete growth medium to 42°C.
-
In separate tubes for each condition (vehicle control, different concentrations of this compound), mix the cell suspension with the 2x medium and the appropriate volume of this compound stock solution or DMSO.
-
Add an equal volume of the 0.7% agarose solution to each tube to achieve a final concentration of 0.35% agarose. Mix gently by pipetting to avoid bubbles.
-
Immediately overlay 1.5 mL of the cell/agar mixture onto the solidified bottom agar layer in each well.
-
2. Incubation and Treatment:
-
Allow the top agar layer to solidify at room temperature for 30 minutes.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
To prevent the agar from drying out, add 200 µL of complete growth medium containing the respective concentrations of this compound or DMSO to the top of each well twice a week.
3. Colony Staining and Quantification:
-
After 14-30 days of incubation (the duration may vary depending on the cell line's growth rate), colonies should be visible.[4]
-
MTT Staining:
-
Add 1 mL of MTT solution (0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Viable colonies will stain purple.
-
-
Crystal Violet Staining:
-
Gently remove the medium.
-
Add 0.5 mL of 0.005% crystal violet solution to each well and incubate for at least 1 hour at room temperature.[5]
-
Gently wash the wells with PBS to remove excess stain.
-
-
Photograph the wells using a microscope or a digital imaging system.
-
Count the number of colonies in each well. Colonies are typically defined as cell clusters exceeding a certain diameter (e.g., 50 µm). Image analysis software can be used for more accurate quantification.
-
Calculate the percentage of colony formation inhibition for each this compound concentration relative to the vehicle control.
Troubleshooting and Considerations:
-
Agar Concentration: The optimal agar concentration for both the top and bottom layers may need to be empirically determined for different cell lines.[5]
-
Cell Seeding Density: The number of cells seeded should be optimized to avoid the formation of a confluent layer or too few colonies.
-
Incubation Time: The incubation period should be long enough for colonies to form but not so long that they merge and become difficult to count.
-
This compound Stability: Ensure the stability of this compound in the culture medium over the course of the experiment.
-
Control Wells: Always include vehicle-only (DMSO) control wells to accurately assess the inhibitory effect of this compound. A positive control (e.g., a known oncogene-transformed cell line) and a negative control (e.g., a non-transformed cell line) can also be beneficial.
References
- 1. ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK1 and ROCK2 are required for non-small cell lung cancer anchorage-independent growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 7. 2.7. Assaying anchorage‐independent growth in soft agar [bio-protocol.org]
- 8. protocols.io [protocols.io]
- 9. Video: The Soft Agar Colony Formation Assay [jove.com]
- 10. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analysis of pMYPT1 Inhibition by OXA-06 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin phosphatase target subunit 1 (MYPT1) is a key regulatory subunit of myosin light chain phosphatase (MLCP), an enzyme crucial for smooth muscle relaxation and the regulation of cell contractility, motility, and morphology. The activity of MLCP is inhibited by phosphorylation of MYPT1, a process mediated by Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK signaling pathway is a significant area of interest in drug development, particularly in oncology, as its dysregulation is implicated in cancer cell invasion and metastasis.
OXA-06 is a potent inhibitor of ROCK1 and ROCK2. By inhibiting ROCK, this compound is expected to decrease the phosphorylation of its downstream targets, including MYPT1. This application note provides a detailed protocol for treating cells with this compound and subsequently analyzing the phosphorylation status of MYPT1 at key inhibitory sites (e.g., Thr696 and Thr853) using Western blotting. This method is essential for researchers investigating the efficacy and mechanism of action of ROCK inhibitors like this compound.
Signaling Pathway
The diagram below illustrates the signaling pathway from RhoA to the dephosphorylation of Myosin Light Chain (MLC) and how this compound intervenes in this process.
Caption: this compound inhibits ROCK, preventing MYPT1 phosphorylation and promoting MLCP activity.
Experimental Protocol
This protocol details the steps for treating a selected cell line with this compound, preparing cell lysates, and performing a Western blot to detect phosphorylated MYPT1 (pMYPT1) and total MYPT1.
Materials and Reagents
-
Cell Line: A suitable cell line with detectable levels of pMYPT1 (e.g., HEK293, HeLa, A549, or other cancer cell lines).
-
Culture Medium: As required for the chosen cell line.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1]
-
Protein Assay Kit: BCA or Bradford assay.
-
Laemmli Sample Buffer (4x): Reducing buffer.
-
SDS-PAGE Gels: Appropriate percentage to resolve ~130 kDa proteins.
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[2]
-
Primary Antibodies:
-
Rabbit anti-pMYPT1 (e.g., Thr696 or Thr853).
-
Mouse or Rabbit anti-total MYPT1.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Imaging System: Chemiluminescence detector.
Experimental Workflow
Caption: Workflow for Western blot analysis of pMYPT1 after this compound treatment.
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 10 µM. Include a vehicle-only control (DMSO).
-
Aspirate the old medium and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for 1 hour at 37°C. This treatment time has been shown to be sufficient for maximal ROCK inhibition.[3]
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant (protein lysate) to a new clean tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
For each sample, mix 20-30 µg of protein with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background noise.[2]
-
Incubate the membrane with the primary antibody specific for pMYPT1 (e.g., anti-pMYPT1 Thr696) diluted in 5% BSA/TBST. The incubation should be performed overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total MYPT1 and a loading control like β-actin.[1][4] For more accurate quantification, run parallel gels or use fluorescently labeled secondary antibodies for multiplex detection.
-
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear, tabular format. Densitometry analysis of the bands should be performed using appropriate software (e.g., ImageJ). The pMYPT1 signal should be normalized to the total MYPT1 signal, which is then normalized to the loading control.
| Treatment Group | This compound Conc. (µM) | pMYPT1 (Arbitrary Units) | Total MYPT1 (Arbitrary Units) | Loading Control (Arbitrary Units) | Normalized pMYPT1/Total MYPT1 | Fold Change vs. Vehicle |
| Vehicle Control | 0 | Value | Value | Value | Value | 1.0 |
| This compound | 0.1 | Value | Value | Value | Value | Value |
| This compound | 1.0 | Value | Value | Value | Value | Value |
| This compound | 10.0 | Value | Value | Value | Value | Value |
This table is a template. The actual values will be obtained from experimental data.
Conclusion
This protocol provides a comprehensive framework for assessing the inhibitory effect of this compound on MYPT1 phosphorylation. By following these detailed steps, researchers can generate reliable and reproducible data on the activity of ROCK inhibitors in a cellular context. Accurate analysis of pMYPT1 levels is a critical step in understanding the therapeutic potential of compounds targeting the Rho/ROCK pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 3. ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application of OXA-06 in Cell Migration Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXA-06 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The ROCK signaling pathway is a critical regulator of the actin cytoskeleton, playing a pivotal role in cell motility, adhesion, and invasion.[1] Dysregulation of the ROCK pathway is implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[1][2] this compound offers a valuable tool for investigating the role of ROCK signaling in cell migration and for evaluating the anti-migratory and anti-invasive potential of ROCK inhibition in various cell types, particularly in cancer research.
These application notes provide an overview of the use of this compound in cell migration studies, including detailed protocols for key in vitro assays and a summary of its effects on signaling pathways.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of ROCK1 and ROCK2. The RhoA/ROCK pathway is a central regulator of actin-myosin contractility, which is essential for the dynamic changes in cell shape and adhesion required for cell migration.[3][4]
Key downstream effectors of ROCK involved in cell migration include:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates and activates MLC, leading to increased actin-myosin contractility, stress fiber formation, and focal adhesion maturation.[4][5]
-
LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin.[6][7]
-
Cofilin: In its active, dephosphorylated state, cofilin promotes actin filament disassembly, leading to increased actin dynamics at the leading edge of migrating cells.[6][8] By promoting the phosphorylation and inactivation of cofilin, the ROCK/LIMK pathway stabilizes actin filaments.
This compound, by inhibiting ROCK, leads to a reduction in the phosphorylation of both MYPT1 (a subunit of myosin phosphatase, leading to decreased MLC phosphorylation) and cofilin.[9][10] This ultimately results in decreased actin-myosin contractility and altered actin dynamics, thereby impairing cell migration and invasion.
Signaling Pathway Diagram
Caption: this compound inhibits ROCK, preventing downstream signaling to LIMK and MLC, which in turn affects cofilin activity and actomyosin contractility, ultimately leading to the inhibition of cell migration.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key molecular and cellular events related to cell migration.
Table 1: Inhibition of ROCK Substrate Phosphorylation by this compound
| Cell Line | Substrate | IC50 | Reference |
| PANC-1 | MYPT1 (T853) | 300 nM | [9] |
Table 2: Effect of this compound on Non-Small Cell Lung Cancer (NSCLC) Cell Invasion
| Cell Line | This compound Concentration | % Invaded Cells (Relative to Vehicle) | Reference |
| A549 | 1 µM | ~50% | [1] |
| H1299 | 1 µM | ~40% | [1] |
| H157 | 1 µM | ~30% | [1] |
| H460 | 1 µM | ~20% | [1] |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to study collective cell migration in a two-dimensional context.
Experimental Workflow Diagram
Caption: Workflow for a wound healing assay to assess cell migration.
Protocol:
-
Cell Seeding: Seed cells into a 12- or 24-well plate at a density that will allow them to form a confluent monolayer within 24 hours.[11] The optimal seeding density should be determined empirically for each cell line.
-
Wound Creation: Once the cells have reached confluence, create a "scratch" in the monolayer using a sterile 200 µL or 1 mL pipette tip.[11][12] Apply consistent pressure to create a uniform wound width.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.[11]
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).[1] It is recommended to use serum-free or low-serum media to minimize cell proliferation.[9]
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the wounds using a phase-contrast microscope at 4x or 10x magnification.[11] Mark the plate to ensure the same fields are imaged at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period of 12-48 hours, depending on the migration rate of the cell line.
-
Imaging (Final Time Point): At the end of the incubation period, acquire images of the same wound areas as at Time 0.
-
Analysis: Quantify the wound closure by measuring the area of the cell-free gap at Time 0 and the final time point using image analysis software such as ImageJ. The percentage of wound closure can be calculated as follows: % Wound Closure = [ (Wound Area at T0 - Wound Area at Tfinal) / Wound Area at T0 ] * 100
Transwell Migration and Invasion Assay
This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane extract like Matrigel (invasion) towards a chemoattractant.
Experimental Workflow Diagram
Caption: Workflow for a Transwell migration/invasion assay.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts (typically with an 8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C.[13][14] For migration assays, this step is omitted.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10-20% fetal bovine serum) to the lower chamber of the 24-well plate.[13]
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL. Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour) before seeding.[1]
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period of 4-24 hours. The optimal incubation time will vary depending on the cell type and should be determined empirically.[1][15]
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[15]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.[14] Stain the cells with a solution such as crystal violet.[14]
-
Imaging and Quantification: After washing and drying, image the stained cells using a microscope. Count the number of migrated cells in several random fields of view. The results can be expressed as the average number of migrated cells per field or as a percentage relative to the vehicle control.
Concluding Remarks
This compound is a valuable research tool for elucidating the role of the RhoA/ROCK signaling pathway in cell migration and invasion. The protocols provided herein offer a starting point for investigating the effects of this compound in various cellular contexts. Researchers should optimize the experimental conditions, such as cell seeding density, inhibitor concentration, and incubation times, for their specific cell lines and experimental objectives. The use of appropriate controls, including vehicle-treated cells, is crucial for the accurate interpretation of results. By employing these assays, researchers can gain valuable insights into the mechanisms of cell motility and the potential of ROCK inhibitors as therapeutic agents for diseases characterized by aberrant cell migration, such as cancer metastasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pak1/LIMK1/Cofilin Pathway Contributes to Tumor Migration and Invasion in Human Non-Small Cell Lung Carcinomas and Cell Lines -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 3. Activation of RhoA and ROCK Are Essential for Detachment of Migrating Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic functions of RhoA in tumor cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAcylation promotes migration and invasion in human ovarian cancer cells via the RhoA/ROCK/MLC pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 7. Pak1/LIMK1/Cofilin Pathway Contributes to Tumor Migration and Invasion in Human Non-Small Cell Lung Carcinomas and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the Cofilin Activity Cycle in Astrocytoma Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
- 11. med.virginia.edu [med.virginia.edu]
- 12. researchgate.net [researchgate.net]
- 13. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 15. stackscientific.nd.edu [stackscientific.nd.edu]
Application Notes and Protocols for OXA-06 in In Vivo Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXA-06 is a novel and potent small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2.[1] The ROCK signaling pathway is a critical regulator of cell morphology, motility, and invasion, and its dysregulation is implicated in the progression and metastasis of various cancers, including non-small cell lung cancer (NSCLC).[1][2] this compound exerts its anti-tumor activity by inhibiting ROCK-dependent phosphorylation of downstream targets such as Myosin Phosphatase Target Subunit 1 (MYPT1) and Cofilin, leading to a reduction in cancer cell proliferation and invasion.[1] These application notes provide detailed protocols for the experimental design of in vivo tumor models to evaluate the efficacy of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound on NSCLC Cell Lines
| Cell Line | IC50 (MTT Assay, 4 days) | IC50 (Colony Formation) | IC50 (Matrigel Invasion) | DLC-1 Status |
| A549 | ~1 µM | ~0.3 µM | ~0.1 µM | Negative |
| H23 | ~1 µM | ~1 µM | ~0.3 µM | Negative |
| H358 | >10 µM | >10 µM | >10 µM | Negative |
| H1299 | ~0.3 µM | ~0.1 µM | ~0.1 µM | Positive |
| H1703 | ~3 µM | ~1 µM | ~0.3 µM | Positive |
Data is representative and compiled from in vitro studies. Actual values may vary based on experimental conditions.[1]
Table 2: Representative In Vivo Study Design for this compound in an NSCLC Xenograft Model
| Parameter | Description |
| Animal Model | Athymic Nude Mice (BALB/c nu/nu), female, 6-8 weeks old |
| Tumor Model | Subcutaneous xenograft of human NSCLC cell line (e.g., A549 or H1299) |
| Cell Inoculation | 2 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel, injected subcutaneously into the flank. |
| Treatment Groups | 1. Vehicle Control (e.g., PBS or appropriate solvent) 2. This compound (low dose) 3. This compound (high dose) 4. Positive Control (e.g., standard-of-care chemotherapy) |
| Dosing Regimen | Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.) Frequency: Once or twice daily Duration: 21-28 days |
| Endpoints | - Tumor volume measurement (twice weekly) - Body weight measurement (twice weekly) - Final tumor weight at study termination - Immunohistochemical analysis of tumor tissue (e.g., Ki-67, p-MYPT1) |
| Data Analysis | - Tumor Growth Inhibition (TGI) percentage - Statistical analysis of tumor volume and weight differences between groups |
This table provides a representative design. Optimal dosing and scheduling for this compound need to be determined empirically.
Experimental Protocols
1. Protocol for Establishing Subcutaneous NSCLC Xenografts
Materials:
-
Human NSCLC cell lines (e.g., A549, H1299)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
Athymic nude mice (female, 6-8 weeks old)
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Culture NSCLC cells to ~80% confluency.
-
Harvest cells using trypsin and wash with serum-free medium.
-
Resuspend cells in a 1:1 mixture of cold serum-free medium and Matrigel to a final concentration of 2 x 10^7 cells/mL.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Palpable tumors are expected to form within 1-2 weeks.
-
Start tumor volume measurements when tumors reach a palpable size (e.g., 50-100 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.[3]
2. Protocol for In Vivo Efficacy Study of this compound
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound (formulated in an appropriate vehicle)
-
Vehicle control
-
Dosing syringes and needles
-
Calipers and a scale for weighing mice
Procedure:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Administer this compound or vehicle control according to the predetermined dosing regimen (e.g., daily intraperitoneal injection). Note: The optimal dose and route for this compound need to be determined in preliminary dose-finding studies.
-
Measure tumor volume and body weight twice weekly.
-
Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their final weight.
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemistry or snap-frozen for western blot analysis.
3. Protocol for Immunohistochemical Analysis of Tumor Tissue
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Primary antibodies (e.g., anti-Ki-67 for proliferation, anti-phospho-MYPT1 for target engagement)
-
Secondary antibodies and detection reagents
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval as required for the specific primary antibodies.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the signal using a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Examine the slides under a microscope and quantify the staining (e.g., percentage of Ki-67 positive cells).
Mandatory Visualization
Caption: this compound inhibits the RhoA/ROCK signaling pathway.
References
Troubleshooting & Optimization
OXA-06 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of OXA-06, a potent ROCK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It is used in research, particularly in the field of oncology, to study the effects of ROCK inhibition on cellular processes such as anchorage-independent growth and invasion of cancer cell lines.
Q2: What are the basic physicochemical properties of this compound Hydrochloride?
A2: The key physicochemical properties of this compound hydrochloride are summarized in the table below.
| Property | Value |
| Molecular Formula | C21H20Cl2FN3 |
| Molecular Weight | 404.31 g/mol [1][2] |
| Appearance | Solid |
| CAS Number | 1825455-91-1[1][2] |
Q3: How should I store this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
-
Solid Form: Store at 4°C, protected from light in a dry, tightly sealed container.[2] For long-term storage, -20°C is recommended for the powder form, which can be stable for up to 2 years.
-
In Solution (DMSO): For short-term storage, solutions in DMSO can be kept at 4°C for up to 2 weeks. For longer-term storage, it is recommended to store aliquots at -80°C, which can be stable for up to 6 months.
Troubleshooting Guide: Solubility Issues
Q1: I am having trouble dissolving this compound in my desired solvent.
A1: this compound is known to have limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1][2]
-
Issue: The compound does not dissolve completely in aqueous buffers like PBS.
-
Solution: It is not recommended to dissolve this compound directly in aqueous buffers. First, prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted to the final working concentration in your aqueous experimental medium. Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
-
-
Issue: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Solution: This is a common issue with hydrophobic compounds. To mitigate this:
-
Increase the volume of the aqueous buffer: Add the small volume of the DMSO stock solution to a larger volume of the aqueous buffer while vortexing or stirring to ensure rapid mixing.
-
Use a carrier protein: For in vitro cell culture experiments, the presence of serum (e.g., FBS) in the media can help to keep the compound in solution.
-
Test lower concentrations: If precipitation persists, you may be exceeding the solubility limit of this compound in your final solution. Try working with lower concentrations.
-
-
Q2: What is the maximum solubility of this compound?
A2: The known solubility of this compound hydrochloride at 25°C is in DMSO at a concentration of 22 mg/mL.[2] The solubility in other solvents is not widely reported but is expected to be significantly lower in aqueous solutions.
Solubility Data
| Solvent | Concentration | Temperature |
|---|
| DMSO | 22 mg/mL[2] | 25°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound Hydrochloride (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mM * 404.31 g/mol * Volume (L)
-
For 1 mL of a 10 mM stock: Mass = 10 * 404.31 * 0.001 = 4.0431 mg
-
-
Weigh the compound: Carefully weigh out the calculated amount of this compound hydrochloride powder.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Ensure complete dissolution: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (to no more than 37°C) in a water bath can aid in dissolution if needed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile dilution tubes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions: To achieve the desired final concentration, perform serial dilutions of the DMSO stock solution in cell culture medium.
-
Important: To avoid precipitation, add the DMSO stock to the culture medium and mix immediately. Do not add the medium to the concentrated DMSO stock.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. This can be done in steps (e.g., 1:10 followed by 1:100) to ensure accurate pipetting and thorough mixing.
-
-
Final DMSO concentration: Ensure that the final concentration of DMSO in your experimental wells is below 0.1% to minimize solvent toxicity to the cells. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
Visualizations
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubilization.
References
Technical Support Center: Troubleshooting Off-Target Effects of OXA-06
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of OXA-06, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am observing a cellular phenotype that is inconsistent with ROCK inhibition. How can I determine if this is an off-target effect of this compound?
A1: Unanticipated cellular phenotypes can arise from the inhibition of unintended targets. To investigate a potential off-target effect of this compound, a multi-step approach is recommended. This involves confirming on-target engagement, assessing the broader kinase selectivity of the compound, and validating the role of the suspected off-target protein in the observed phenotype.
A logical workflow for investigating a suspected off-target effect is outlined below:
Experimental Protocols:
-
Confirming On-Target Engagement: A Cellular Thermal Shift Assay (CETSA) can be used to confirm that this compound is engaging with its intended targets, ROCK1 and ROCK2, in your cellular system.
-
Biochemical Kinase Selectivity Profiling: A broad panel of recombinant kinases can be screened to determine the IC50 values of this compound against other kinases.
-
Cellular Proteomics: Techniques like CETSA coupled with mass spectrometry (CETSA-MS) can identify proteins that are thermally stabilized by this compound binding in a cellular context.
-
Off-Target Validation: Once a potential off-target is identified, its involvement in the observed phenotype can be validated using genetic approaches (siRNA/shRNA knockdown) or by using a structurally unrelated inhibitor of the same off-target kinase.
Q2: What are some known off-target kinases for ROCK inhibitors, and how does this compound compare in terms of selectivity?
A2: While this compound is designed to be a selective ROCK inhibitor, like many kinase inhibitors, it may exhibit activity against other kinases, particularly at higher concentrations. The selectivity of ATP-competitive inhibitors is often a challenge due to the conserved nature of the ATP-binding pocket across the kinome.
Although a comprehensive public kinase selectivity profile specifically for this compound is not available, data from similar ROCK inhibitors, such as Y-27632, can provide insights into potential off-target liabilities. Y-27632 has been shown to inhibit other kinases, including Protein Kinase A (PKA) and Protein Kinase C-related kinase 2 (PRK2), at concentrations higher than those required for ROCK inhibition.
Table 1: Representative Kinase Selectivity Profile for a ROCK Inhibitor (Y-27632)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. ROCK1 |
| ROCK1 (On-Target) | 140 | 1 |
| ROCK2 (On-Target) | 80 | 1.75 |
| PRK2 | 600 | 4.3 |
| PKA | 25,000 | 178.6 |
| CAMKK2 | >10,000 | >71.4 |
| CHEK2 | >10,000 | >71.4 |
Note: This data is for Y-27632 and serves as an example. The selectivity profile of this compound may differ.
Experimental Protocol: In Vitro Biochemical Kinase Assay
To determine the kinase selectivity profile of this compound, a radiometric or fluorescence-based in vitro kinase assay can be performed.
-
Assay Setup: In a multi-well plate, combine a panel of purified recombinant kinases with their respective substrates and this compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Incubation: Incubate the plate at 30°C for a defined period to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a change in fluorescence intensity or polarization is measured.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Q3: I am observing unexpected levels of apoptosis in my cell culture after treatment with this compound. How can I troubleshoot this?
A3: Unintended apoptosis can be a significant off-target effect. The Rho/ROCK signaling pathway itself plays a role in cell survival and apoptosis, so it is important to first distinguish between on-target and off-target effects.
Experimental Protocols:
-
Caspase Activity Assays: Use commercially available luminescent or fluorescent kits to measure the activity of key executioner caspases (caspase-3/7) and initiator caspases of the extrinsic (caspase-8) and intrinsic (caspase-9) pathways.[1][2][3][4][5]
-
Western Blot for Apoptotic Markers:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against cleaved PARP, cleaved caspases, and members of the Bcl-2 family (e.g., Bax, Bak, Bcl-2, Mcl-1). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
-
Comparison with ROCK1/2 siRNA Knockdown: Transfect cells with siRNAs targeting ROCK1 and ROCK2. If the apoptotic phenotype is replicated, it is likely an on-target effect. If not, an off-target effect is more probable.
Q4: My cells are exhibiting signs of cellular stress, such as changes in mitochondrial morphology or function, after this compound treatment. How can I investigate this?
A4: Mitochondrial dysfunction is a known off-target liability for some small molecule inhibitors.[6][7] Assessing mitochondrial health is crucial to understanding the full cellular impact of this compound.
Experimental Protocol: Mitochondrial Membrane Potential Assay
A common method to assess mitochondrial health is to measure the mitochondrial membrane potential (ΔΨm) using a fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1. A decrease in ΔΨm is an early indicator of mitochondrial dysfunction.
-
Cell Treatment: Plate and treat cells with this compound at various concentrations and for different durations. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).
-
Dye Loading: Incubate the cells with the fluorescent dye (e.g., TMRE) according to the manufacturer's protocol.
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity of TMRE indicates mitochondrial depolarization.
Table 2: Troubleshooting Cellular Stress Responses
| Observed Phenotype | Potential Off-Target Pathway | Recommended Troubleshooting Step |
| Decreased cell viability, altered mitochondrial morphology | Mitochondrial Toxicity | Measure mitochondrial membrane potential (e.g., TMRE assay), assess cellular ATP levels, and measure reactive oxygen species (ROS) production. |
| G1 or G2/M cell cycle arrest | Cell Cycle Kinases (e.g., CDKs) | Perform cell cycle analysis by flow cytometry after propidium iodide (PI) staining. |
| Activation of stress-related transcription factors | Stress Response Pathways (e.g., p53) | Use Western blotting or reporter assays to assess the activation of key stress response proteins like p53 and its downstream targets. |
Q5: How can I definitively confirm that an observed phenotype is due to an off-target effect of this compound?
A5: The gold standard for confirming an off-target effect involves demonstrating that the phenotype is dependent on the off-target kinase and not the intended on-target (ROCK).
Experimental Protocols:
-
siRNA-mediated Knockdown of the Off-Target:
-
Transfection: Transfect cells with a validated siRNA targeting the suspected off-target kinase. Use a non-targeting siRNA as a negative control.
-
Knockdown Confirmation: After 48-72 hours, confirm the knockdown of the target protein by Western blot or qRT-PCR.
-
Phenotypic Analysis: Assess whether the knockdown of the off-target protein recapitulates the phenotype observed with this compound treatment.
-
By systematically applying these troubleshooting strategies and experimental protocols, researchers can effectively identify, validate, and mitigate potential off-target effects of this compound, leading to a more accurate interpretation of experimental results and a clearer understanding of its biological activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Alzheimer's Association International Conference [alz.confex.com]
- 3. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
optimizing OXA-06 incubation time for maximum inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for optimizing experiments involving the ROCK inhibitor, OXA-06.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to achieve maximum inhibition?
A1: The optimal incubation time for this compound depends on the specific experimental assay. For biochemical assays assessing direct ROCK kinase inhibition, a shorter incubation time is sufficient. For cell-based assays measuring downstream effects like cell viability or growth, longer incubation periods are necessary.
-
For Maximal ROCK Inhibition (Biochemical): A 1-hour incubation period has been shown to be sufficient to achieve the maximal inhibitory effect on ROCK, as measured by the phosphorylation status of its downstream targets like MYPT1 and Cofilin.[1][2]
-
For Cell Viability Assays (e.g., MTT): A longer incubation of 4 days is typically used to assess the impact of this compound on cell viability.[1][3]
-
For Cell Cycle Analysis: Experiments evaluating the effect of this compound on the cell cycle have used incubation times of 48 hours.[1]
-
For Anchorage-Independent Growth (e.g., Soft Agar): These long-term assays require extended incubation periods, ranging from 14 to 30 days, depending on the cell line.[3]
-
For Invasion Assays (e.g., Matrigel): An incubation time of 22 hours has been used to measure the effect of this compound on cell invasion.[3]
Q2: What is the mechanism of action for this compound?
A2: this compound is a potent small molecule inhibitor of Rho-associated coiled-coil kinases (ROCK1 and ROCK2).[1][4] The ROCK family of kinases are key effectors of the small GTPase RhoA.[5] By inhibiting ROCK, this compound blocks the phosphorylation of downstream substrates, which disrupts the organization of the actin cytoskeleton and impairs fundamental cellular processes such as contraction, adhesion, migration, and proliferation.[5][6]
Q3: What are the key downstream markers to confirm this compound activity?
A3: The most reliable and well-characterized downstream markers for confirming this compound activity are the phosphorylation levels of MYPT1 (Myosin Phosphatase Target Subunit 1) and Cofilin.[1]
-
pMYPT1(T853): ROCK directly phosphorylates MYPT1.
-
pCofilin(S3): ROCK indirectly phosphorylates Cofilin through the activation of LIM kinases (LIMK1/2).[1] Generally, phosphorylated Cofilin (pCofilin) has been found to be a more accurate and consistent marker for the growth inhibition activity of this compound across various non-small cell lung cancer (NSCLC) cell lines.[1]
Q4: What concentration of this compound should be used?
A4: The effective concentration of this compound varies significantly between different cell lines and the specific biological endpoint being measured.[1] It is crucial to perform a dose-response curve for your specific cell line and assay. As a starting point, concentrations ranging from the nanomolar to the low micromolar range have been used effectively in published studies. For example, a reduction in pCofilin was observed at 80 nM in H1299 cells, while other assays have used concentrations up to 10 µM.[1]
Data Summary: Incubation Times & Concentrations
The following tables summarize the incubation times and this compound concentrations used in various experimental contexts as cited in the literature.
Table 1: this compound Incubation Time by Experimental Assay
| Experimental Assay | Incubation Time | Reference |
| ROCK Inhibition (Western Blot) | 1 hour | [1][2] |
| Invasion Assay (Matrigel) | 22 hours | [3] |
| Cell Cycle Analysis | 48 hours | [1] |
| Cell Viability (MTT Assay) | 4 days | [1][3] |
| Colony Formation (Soft Agar) | 14 - 30 days | [3] |
Table 2: Effective this compound Concentrations
| Cell Line / Assay | Effective Concentration | Observed Effect | Reference |
| H1299 NSCLC Cells | 80 nM | Reduction in pCofilin | [1] |
| NSCLC Cell Lines | 1 µM | G0/G1 block in suspension | [1] |
| NSCLC Cell Lines | 2 µM or 10 µM | Cell cycle immunoblot analysis | [1] |
Visualized Pathways and Workflows
References
- 1. ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ROCK1 and ROCK2 are required for non-small cell lung cancer anchorage-independent growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
inconsistent results with OXA-06 in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with OXA-06 in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues observed during the use of this compound, a novel and potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).
Q1: We are observing variable IC50 values for this compound in our cancer cell lines. What could be the cause?
A1: Variability in IC50 values for this compound across different cell lines is not unexpected and can be attributed to several factors:
-
Differential Expression of ROCK1/ROCK2: While most non-small cell lung cancer (NSCLC) cell lines, for instance, express both ROCK1 and ROCK2, the relative levels can vary, potentially influencing sensitivity to this compound.[1][2]
-
Cellular Context and Genetic Background: The anti-tumor activity of this compound has been shown to be independent of the expression of the tumor suppressor DLC-1.[1] However, other genetic and epigenetic differences between cell lines can impact the reliance on the ROCK signaling pathway for survival and proliferation, thus affecting sensitivity to its inhibition.
-
Assay-Specific Conditions: The IC50 value is highly dependent on the assay format. For example, the concentration of this compound required to inhibit anchorage-independent growth may differ from that needed to reduce cell viability in a standard 2D culture.[1][2]
-
Experimental Variability: Ensure consistent cell passage number, seeding density, and treatment duration.
Troubleshooting Steps:
-
Confirm ROCK Expression: Perform Western blot analysis to confirm the expression levels of ROCK1 and ROCK2 in your panel of cell lines.
-
Standardize Protocols: Strictly adhere to a standardized protocol for all experiments, including cell handling, drug preparation, and assay endpoints.
-
Use a Positive Control: Include a well-characterized ROCK inhibitor, such as Y-27632, as a positive control to benchmark the activity of this compound. This compound has been shown to be approximately 25-fold more potent than Y-27632 in in vitro kinase assays.[1]
Q2: The inhibitory effect of this compound on the phosphorylation of ROCK substrates like MYPT1 and Cofilin is not consistent across our cell lines. Why might this be?
A2: The extent of reduction in the phosphorylation of ROCK substrates can indeed vary between cell lines upon treatment with this compound.[1]
-
Alternative Kinase Pathways: MYPT1 and Cofilin can be phosphorylated by kinases other than ROCK.[1] The activity of these alternative pathways can differ between cell lines, leading to a varied response to ROCK inhibition.
-
Phosphatase Activity: The net phosphorylation state of a protein is a balance between kinase and phosphatase activity. Cell line-specific differences in phosphatase activity can influence the observed dephosphorylation upon ROCK inhibition.
-
Biomarker Sensitivity: Studies have indicated that phospho-Cofilin (pCofilin) may be a more sensitive and accurate biomarker for this compound activity in some cell lines compared to phospho-MYPT1 (pMYPT1).[1]
Troubleshooting Steps:
-
Optimize Antibody Concentrations: Ensure that the antibodies used for detecting phosphorylated and total proteins are validated and used at optimal concentrations for Western blotting.
-
Time-Course and Dose-Response Experiments: Perform detailed time-course and dose-response studies to identify the optimal conditions for observing maximal dephosphorylation in your specific cell line.
-
Evaluate Multiple Biomarkers: Assess the phosphorylation status of both pMYPT1 (at Thr853) and pCofilin (at Ser3) to determine the most reliable biomarker for ROCK inhibition in your experimental system.[1]
Q3: We are not observing a significant effect of this compound on the viability of our cells in standard 2D culture, even at concentrations that are effective in other assays. Is this expected?
A3: Yes, this is a plausible observation. The effects of ROCK inhibition by this compound are context-dependent.
-
Anchorage-Dependence: The primary anti-tumor effects of this compound are often more pronounced in assays that measure anchorage-independent growth (e.g., soft agar colony formation) and cell invasion, rather than in standard 2D cell viability assays.[1][3] This is because the ROCK pathway is critically involved in processes that are essential for survival and proliferation in an anchorage-independent manner.
-
Cell Cycle Arrest: Inhibition of ROCK by this compound has been shown to induce a G0/G1 cell cycle arrest in cells grown in suspension, which contributes to the block in anchorage-independent growth.[1] This cytostatic effect may not be as readily apparent in a standard viability assay that primarily measures cell death.
Troubleshooting Steps:
-
Utilize Appropriate Assays: To observe the anti-tumor effects of this compound, it is recommended to use functional assays such as soft agar colony formation or Matrigel invasion assays.
-
Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis on cells treated with this compound in both adherent and suspension cultures to assess for G0/G1 arrest.[1]
Quantitative Data Summary
The following tables summarize the comparative potency of this compound and Y-27632.
Table 1: In Vitro Kinase Inhibitory Potency
| Compound | Target | IC50 (µM) |
| This compound | ROCK | 0.01 ± 0.005 |
| Y-27632 | ROCK | 0.24 ± 0.09 |
| Data from in vitro kinase assays performed at an ATP concentration of 1.4 µM.[1] |
Table 2: Inhibition of Anchorage-Independent Growth in NSCLC Cell Lines
| Cell Line | Compound | IC50 (µM) for Colony Formation |
| A549 | This compound | ~0.5 |
| A549 | Y-27632 | >10 |
| H1299 | This compound | ~0.2 |
| H1299 | Y-27632 | ~5 |
| Data are approximate values derived from published dose-response curves.[1] |
Experimental Protocols
1. Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the ability of cells to proliferate in an environment that does not support cell adhesion, a hallmark of transformed cells.
-
Preparation of Agar Layers:
-
Prepare a base layer of 0.6% agar in growth medium in 6-well plates.
-
Prepare a top layer of 0.3% agar in growth medium containing a single-cell suspension of the desired cell line.
-
-
Cell Seeding:
-
Trypsinize and resuspend cells to obtain a single-cell suspension.
-
Mix the cell suspension with the 0.3% agar solution at the desired cell density (e.g., 5,000 cells/well).
-
Plate the cell-agar mixture on top of the solidified base layer.
-
-
Treatment:
-
Prepare growth medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
After the top layer has solidified, add the treatment-containing medium to each well.
-
Replenish the medium with fresh treatment every 3-4 days.
-
-
Colony Formation and Quantification:
-
Incubate the plates for 14-30 days, depending on the cell line's growth rate.[2]
-
Stain viable colonies with a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Count the number of colonies using a microscope or an automated colony counter.
-
2. Western Blot Analysis for Phosphorylated ROCK Substrates
This protocol allows for the detection of changes in the phosphorylation status of ROCK substrates, such as MYPT1 and Cofilin, upon treatment with this compound.
-
Cell Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle for the specified duration (e.g., 1 hour).[1]
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for pMYPT1 (Thr853), total MYPT1, pCofilin (Ser3), and total Cofilin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin, to ensure equal protein loading.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound.
References
Technical Support Center: Enhancing the Stability of OXA-06 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of OXA-06 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues related to the stability of this compound solutions.
Question: My this compound solution appears cloudy or has visible precipitate immediately after preparation. What should I do?
Answer:
Immediate cloudiness or precipitation upon dissolving this compound often indicates solubility issues rather than chemical degradation. Small molecule kinase inhibitors can have poor aqueous solubility. Here are steps to address this:
-
Verify Solvent and Concentration: Ensure you are using the recommended solvent and that the concentration is not above the known solubility limit. For many ROCK inhibitors, initial stock solutions are prepared in organic solvents like DMSO at high concentrations (e.g., 10 mM) before further dilution in aqueous media.
-
Gentle Warming and Sonication: Try gently warming the solution (e.g., to 37°C) and using a sonicator to aid dissolution. However, be cautious as excessive heat can accelerate degradation.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If the structure of this compound has acidic or basic moieties, adjusting the pH of the buffer might improve its solubility.
-
Consider Alternative Solvents: If DMSO is not suitable for your experiment, other organic solvents like ethanol or DMF could be tested for creating stock solutions. Always check for solvent compatibility with your experimental system.
Question: I observe a decrease in the potency or activity of my this compound solution over time. How can I determine if this is due to instability?
Answer:
A decline in biological activity can be a sign of chemical degradation. To investigate this, you can perform the following:
-
Prepare Fresh Solutions: Always compare the activity of your stored solution to a freshly prepared solution. This will help you differentiate between compound degradation and other experimental variables.
-
Analytical Chemistry Techniques: Use techniques like High-Performance Liquid Chromatography (HPLC) to assess the purity of your this compound solution over time. A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks would indicate degradation.
-
Control for Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. It is recommended to aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.
Question: My this compound solution changes color. Does this indicate degradation?
Answer:
A change in color can be an indicator of chemical instability, potentially due to oxidation or other degradation pathways.
-
Protect from Light: Some compounds are light-sensitive. Store this compound solutions in amber vials or wrap the container with aluminum foil to protect it from light.
-
Use High-Purity Solvents: Impurities in solvents can sometimes react with the compound. Ensure you are using high-purity, anhydrous solvents where appropriate.
-
Inert Atmosphere: If this compound is susceptible to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can improve stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on information for similar ROCK inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions (e.g., 10 mM). For experimental use, this stock is then diluted into aqueous buffers or cell culture media.
Q2: How should I store my this compound stock solutions?
A2: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes. Some sources suggest that reconstituted ROCK inhibitors can be stable for up to a year at -20°C when protected from light.
Q3: Is this compound sensitive to light?
A3: Many small molecule inhibitors are light-sensitive. It is a good practice to protect this compound solutions from light by storing them in amber vials or by wrapping the container in foil.
Q4: Can I prepare ready-to-use aqueous solutions of this compound for long-term storage?
A4: Preparing and storing dilute aqueous solutions of small molecule inhibitors for extended periods is generally not recommended due to a higher risk of degradation and precipitation. It is best to prepare fresh dilutions from a frozen stock solution before each experiment.
Data Presentation
The following table summarizes the recommended storage and handling conditions for this compound and similar ROCK inhibitors based on available data.
| Parameter | Recommendation |
| Stock Solution Solvent | DMSO |
| Stock Solution Concentration | 10 mM |
| Storage Temperature (Powder) | -20°C (stable for at least 2 years) |
| Storage Temperature (Stock Solution) | -20°C (stable for up to 1 year) or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles. |
| Light Sensitivity | Protect from light. |
| Working Solution | Prepare fresh from stock for each experiment. |
Experimental Protocols
Protocol: Basic Stability Assessment of this compound in Solution using HPLC
This protocol outlines a general method to assess the stability of this compound in a specific buffer or medium over time.
-
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO)
-
Experimental buffer or cell culture medium
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath at the desired temperature
-
Amber vials
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution to the final experimental concentration in your buffer or medium of choice in amber vials.
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining solution at the desired temperature (e.g., room temperature, 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution and analyze them by HPLC.
-
Monitor for a decrease in the peak area of the parent this compound compound and the appearance of new peaks, which would indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine the stability profile.
-
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting decision tree for this compound stability issues.
Technical Support Center: Optimizing TR-FRET ROCK Kinase Assays
A Guide to Minimizing Background Signal and Ensuring Data Quality
Welcome to the technical support center for researchers utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays for Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor screening and characterization. This guide is designed to help you troubleshoot common issues, particularly high background signal, and provide answers to frequently asked questions to ensure the robustness and reliability of your experimental data.
Disclaimer: The following guide is based on a general TR-FRET ROCK kinase inhibitor assay format. Specific assay components, concentrations, and instrument settings may vary depending on the commercial kit or in-house assay design. Always refer to your specific assay protocol for detailed instructions. The principles and troubleshooting strategies outlined here are broadly applicable to many homogeneous TR-FRET assays.
Troubleshooting Guide: Minimizing High Background Signal
High background signal can significantly reduce the sensitivity and dynamic range of your assay, making it difficult to discern true hits from experimental noise. This guide addresses common causes of high background and provides systematic solutions.
Issue 1: High background in "No Enzyme" or "Maximum Inhibition" control wells.
This indicates a problem with the assay components or their interactions, independent of enzyme activity.
| Potential Cause | Recommended Solution |
| Autofluorescent compounds or contaminants | 1. Screen individual reagents for fluorescence at the emission wavelengths of the donor and acceptor. 2. Use high-purity solvents and freshly prepared buffers.[1] 3. If screening compound libraries, pre-screen compounds for autofluorescence. |
| Non-specific binding of assay reagents to the microplate | 1. Use non-binding surface (NBS) or low-binding microplates. 2. Ensure the blocking agent in your assay buffer is effective and at an optimal concentration. |
| Direct excitation of the acceptor or spectral overlap | 1. Confirm that you are using the correct excitation and emission filters for your specific TR-FRET pair. 2. Check for and correct any light leaks in the plate reader. |
| High concentration of donor or acceptor reagents | 1. Titrate the concentrations of the europium-labeled antibody and the fluorescent tracer to determine the optimal concentrations that provide a good signal window with low background.[2][3] |
Issue 2: High background that increases over time.
This may suggest instability of one or more assay components.
| Potential Cause | Recommended Solution |
| Reagent degradation | 1. Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles. 2. Store reagents at the recommended temperatures and protect fluorescent probes from light. |
| Contamination of buffers or reagents | 1. Use sterile, filtered buffers. 2. Prepare fresh dilutions of enzymes and substrates for each experiment. |
Issue 3: Inconsistent or variable background across the plate.
This often points to issues with liquid handling, plate effects, or environmental factors.
| Potential Cause | Recommended Solution |
| Pipetting inaccuracies | 1. Use calibrated pipettes and proper pipetting techniques. 2. For multi-well additions, use a multichannel pipette or an automated liquid handler. |
| Well-to-well crosstalk | 1. Use black microplates to minimize light scatter between wells. For some TR-FRET assays, white plates can enhance signal but may increase crosstalk.[4] 2. Ensure the plate reader's optics are correctly aligned. |
| Evaporation | 1. Use plate seals, especially for long incubation times. 2. Maintain a humidified environment if possible. |
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-background (S/B) ratio for a TR-FRET ROCK kinase assay?
A desirable S/B ratio is generally greater than 3, with ratios of 5 or higher being ideal for robust hit identification.[5] However, the acceptable S/B ratio can depend on the assay's Z'-factor, which is a statistical indicator of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Q2: How does DMSO concentration affect my assay's background?
High concentrations of DMSO can interfere with TR-FRET assays, sometimes leading to increased background or quenching of the signal. It is recommended to keep the final DMSO concentration in the assay as low as possible, typically below 1%, and to maintain a consistent DMSO concentration across all wells, including controls.
Q3: Can my plate reader settings contribute to high background?
Yes, incorrect plate reader settings are a common source of high background. Key parameters to optimize include:
-
Excitation and Emission Wavelengths: Ensure they match the specifications for your TR-FRET donor and acceptor pair.
-
Delay Time: This is a critical parameter in TR-FRET that allows for the decay of short-lived background fluorescence. A typical delay time is 50-150 µs.[1]
-
Integration (or Read) Time: A longer integration time can increase the signal but may also increase the background. This needs to be optimized for your specific assay.
Q4: How do I optimize the concentrations of my assay reagents to minimize background?
Systematic titration of key reagents is crucial. This typically involves:
-
Kinase Titration: Determine the enzyme concentration that gives a robust signal without being in excess, which can lead to high background.
-
Substrate and ATP Titration: The concentrations of the peptide substrate and ATP should be optimized to be near their respective Km values for the kinase. This ensures assay sensitivity to inhibitors while minimizing excess reagents that could contribute to background.[1][6]
Experimental Protocols
Protocol 1: Checkerboard Titration of Kinase and Substrate to Optimize Signal-to-Background
This protocol helps determine the optimal concentrations of ROCK2 kinase and a fluorescently labeled peptide substrate.
Materials:
-
ROCK2 Kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
TR-FRET donor (e.g., Europium-labeled anti-tag antibody)
-
Assay buffer
-
384-well low-volume black microplate
Procedure:
-
Prepare serial dilutions of ROCK2 kinase and the peptide substrate in assay buffer.
-
In a 384-well plate, add the kinase and substrate dilutions in a checkerboard format.
-
Add a fixed, optimized concentration of the TR-FRET donor to all wells.
-
Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., the Km for ATP) to all wells.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Read the plate on a TR-FRET-compatible plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the signal-to-background ratio for each concentration combination. The optimal concentrations will yield the highest S/B ratio.
Example Data Table:
| ROCK2 (nM) | Substrate (nM) | Raw Signal (Acceptor) | Background (No Enzyme) | Signal-to-Background |
| 1 | 50 | 15000 | 2000 | 7.5 |
| 1 | 100 | 25000 | 2200 | 11.4 |
| 2 | 50 | 28000 | 2100 | 13.3 |
| 2 | 100 | 45000 | 2300 | 19.6 |
| 4 | 50 | 40000 | 2000 | 20.0 |
| 4 | 100 | 60000 | 2400 | 25.0 |
Protocol 2: Determining the Effect of DMSO on Assay Background
Procedure:
-
Prepare a series of dilutions of DMSO in your assay buffer (e.g., from 0% to 5% v/v).
-
Set up your assay with optimal concentrations of all other reagents, but in the absence of your test compound.
-
Add the different concentrations of DMSO to replicate wells.
-
Include "no enzyme" controls for each DMSO concentration.
-
Run the assay and measure the TR-FRET signal.
-
Plot the background signal as a function of DMSO concentration to determine the tolerance of your assay.
Visualizations
Figure 1. General workflow for a TR-FRET ROCK kinase inhibitor assay.
Figure 2. Logical troubleshooting flowchart for high background signal.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. General Information - Things to know before starting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Replicating Studies with OXA-06
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OXA-06, a novel and potent ROCK inhibitor. Our goal is to address specific challenges you may encounter while replicating or building upon published findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] Its primary mechanism of action is the inhibition of ROCK kinase activity, which plays a crucial role in regulating the actin cytoskeleton. This inhibition disrupts downstream signaling pathways involved in cell contraction, motility, and morphology.[1]
Q2: In what context has this compound been studied?
A2: this compound has been characterized for its anti-tumor activity in non-small cell lung cancer (NSCLC) cell lines.[1][2] Studies have shown that it can block anchorage-independent growth and Matrigel invasion of these cells.[1][3]
Q3: Is this compound commercially available?
A3: Yes, this compound and its hydrochloride salt are available from several chemical suppliers for research purposes.
Q4: What are the known downstream effects of this compound treatment in NSCLC cells?
A4: Treatment with this compound has been shown to reduce the phosphorylation of key ROCK substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1) and Cofilin.[1] This leads to a G0/G1 phase cell cycle arrest in non-adherent NSCLC cells, rather than inducing apoptosis.[1][4]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Anchorage-Independent Growth
Question: My soft agar colony formation assay shows high variability or no significant inhibition with this compound treatment. What could be the cause?
Answer: Reproducibility in soft agar assays can be challenging. Here are several factors to consider:
-
Agar Temperature and Concentration: The temperature of the top agar when mixing with the cells is critical. If it's too hot, it can lead to cell death and poor colony formation. Ensure the agar has cooled sufficiently before adding the cells. Also, verify the final concentrations of the top and bottom agar layers are consistent with the protocol.
-
Cell Seeding Density: The number of cells seeded is crucial. Too few cells may not form visible colonies, while too many can lead to confluent growth that is difficult to quantify. It is recommended to perform a titration of cell numbers to find the optimal density for your specific cell line.[5] For some NSCLC cell lines, colony formation can take up to 30 days.[3]
-
This compound Stability: Ensure that this compound is properly stored and that fresh dilutions are made for each experiment. The compound's stability in culture medium over the long incubation period of a soft agar assay should be considered.
-
Counting and Quantification: Manual colony counting can be subjective.[6] Utilizing imaging software to automate counting and size measurement can improve consistency. Staining colonies with MTT can aid in visualization and counting.[3]
| Parameter | Recommendation | Rationale |
| Cell Line | Use low-passage cells | High-passage cells may have altered growth characteristics. |
| Agar Prep | Pre-warm media, cool agar before mixing | Prevents premature solidification and cell death.[5] |
| Seeding | Titrate cell density (e.g., 5,000-10,000 cells/well) | Optimizes for countable colonies.[5] |
| Incubation | Maintain humidity, monitor for evaporation | Long incubation times (14-30 days) require stable conditions.[3] |
Issue 2: Difficulty in Reproducing Matrigel Invasion Assay Results
Question: I am not observing the expected dose-dependent inhibition of cell invasion with this compound in my Matrigel transwell assay. What should I check?
Answer: Matrigel invasion assays are sensitive to several variables. Consider the following troubleshooting steps:
-
Matrigel Coating: The thickness and uniformity of the Matrigel layer are critical. An inconsistent layer can lead to variable results. Ensure the Matrigel is thawed on ice and diluted with cold, serum-free medium to the correct concentration. When coating the inserts, work quickly and avoid introducing bubbles.
-
Chemoattractant Gradient: A proper chemoattractant gradient is necessary to induce invasion. Typically, fetal bovine serum (FBS) is used in the lower chamber. The concentration of FBS may need to be optimized for your cell line. Serum-starving the cells for 12-24 hours before the assay can increase their responsiveness.
-
Incubation Time: The incubation time needs to be optimized. If the time is too short, you may not see significant invasion. If it's too long, cells may over-migrate, making it difficult to quantify differences. For NSCLC cell lines, a 22-hour incubation has been reported.[3]
-
Cell Viability: Confirm that the concentrations of this compound used are not causing significant cytotoxicity within the timeframe of the assay, as this would also lead to a decrease in the number of invading cells.
| Parameter | Recommendation | Rationale |
| Matrigel | Thaw on ice, use pre-chilled tips/plates | Prevents premature gelling and ensures even coating.[7] |
| Cells | Serum-starve for 12-24 hours | Synchronizes cells and increases sensitivity to chemoattractants. |
| Chemoattractant | Optimize FBS concentration in the lower chamber | Ensures a sufficient gradient to drive invasion. |
| Quantification | Stain, photograph, and count multiple fields of view | Reduces sampling bias and improves accuracy. |
Issue 3: Inconsistent Western Blot Results for Phosphorylated ROCK Substrates
Question: I am having trouble detecting a consistent decrease in the phosphorylation of MYPT1 or Cofilin after this compound treatment. What could be wrong?
Answer: Detecting changes in protein phosphorylation by Western blot requires careful sample preparation and blotting technique.
-
Sample Preparation: It is crucial to inhibit phosphatase activity immediately upon cell lysis. Lysis buffers should always be supplemented with a fresh cocktail of phosphatase and protease inhibitors. Keep samples on ice or at 4°C throughout the preparation process.
-
Blocking Buffer: Avoid using milk as a blocking agent. Milk contains casein, a phosphoprotein, which can lead to high background and mask the signal from your protein of interest. Use bovine serum albumin (BSA) or a protein-free blocking buffer instead.[8][9]
-
Buffer Choice: Use Tris-buffered saline with Tween 20 (TBST) for antibody dilutions and washes instead of phosphate-buffered saline (PBS). The phosphate in PBS can interfere with the binding of phospho-specific antibodies.[9]
-
Antibody Validation: Ensure your primary antibodies are specific for the phosphorylated form of the protein. It is also good practice to run a parallel blot for the total protein to confirm that changes in the phospho-signal are not due to changes in the overall protein level.[8]
| Parameter | Recommendation | Rationale |
| Lysis Buffer | Add fresh phosphatase and protease inhibitors | Prevents dephosphorylation and degradation of target proteins. |
| Blocking | Use 3-5% BSA in TBST | Avoids non-specific binding from phosphoproteins in milk.[8] |
| Washing | Use TBST instead of PBST | Phosphate ions in PBS can interfere with phospho-antibody binding.[9] |
| Controls | Probe for both total and phosphorylated protein | Normalizes for loading and confirms specific inhibition of phosphorylation.[8] |
Experimental Protocols
Anchorage-Independent Growth (Soft Agar) Assay
Protocol based on Vigil et al., 2012.[1][3]
-
Prepare Base Agar Layer: Mix 2X growth medium with a 1.2% agar solution in a 1:1 ratio to get a final concentration of 0.6% agar. Dispense into 6-well plates and allow to solidify at room temperature.
-
Prepare Cell Layer: Trypsinize and count cells. Resuspend the desired number of cells (e.g., 5,000-10,000) in growth medium.
-
Prepare Top Agar: Mix 2X growth medium with a 0.7% agar solution in a 1:1 ratio to get a final concentration of 0.35% agar. Cool to 37-40°C.
-
Combine and Plate: Mix the cell suspension with the top agar solution containing the desired concentration of this compound or vehicle (DMSO). Quickly plate this mixture on top of the solidified base agar layer.
-
Incubation: Allow the top layer to solidify at room temperature, then incubate at 37°C in a humidified incubator for 14-30 days. Feed the colonies by adding fresh medium with this compound or vehicle every 3-4 days.
-
Quantification: After the incubation period, stain the colonies with a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 2-4 hours. Count the number of viable colonies.
Matrigel Invasion Assay
Protocol based on Vigil et al., 2012.[3]
-
Rehydrate Inserts: Rehydrate Matrigel-coated inserts (e.g., 8 µm pore size) by adding warm, serum-free medium to the inside and outside of the insert and incubate for 2 hours at 37°C.
-
Prepare Cells: Serum-starve cells for 12-24 hours. Trypsinize, wash, and resuspend cells in serum-free medium containing the desired concentrations of this compound or vehicle.
-
Plate Cells: Remove the rehydration medium and add the cell suspension to the upper chamber of the inserts.
-
Add Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 22 hours at 37°C.
-
Remove Non-invading Cells: After incubation, carefully remove the medium from the upper chamber and use a cotton swab to wipe away the non-invading cells from the top surface of the membrane.
-
Stain and Count: Fix the invaded cells on the bottom of the membrane with methanol and stain with a solution such as crystal violet. Count the number of invaded cells in several microscopic fields.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for key experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 7. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 8. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 9. bioradiations.com [bioradiations.com]
Validation & Comparative
OXA-06: A Comparative Guide to a Novel and Selective ROCK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, OXA-06, with other widely used ROCK inhibitors, Y-27632 and Fasudil. The following sections present experimental data on the potency and selectivity of these compounds, detailed protocols for key assays, and visualizations of the ROCK signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the in vitro potency and kinase selectivity of this compound, Y-27632, and Fasudil.
Table 1: In Vitro Potency of ROCK Inhibitors
| Compound | Target | IC50 (µM) | Ki (µM) |
| This compound | ROCK1/2 | 0.01 ± 0.005[1] | - |
| Y-27632 | ROCK1/2 | 0.24 ± 0.09[1] | - |
| Fasudil | ROCK1 | - | 0.33[2] |
| ROCK2 | 0.158[2] | - |
Table 2: Kinase Selectivity Profile of ROCK Inhibitors
| Compound | Concentration Tested | Kinase Panel Size | Kinases with >50% Inhibition | Selectivity (% of Panel) |
| This compound | 200 nM | 167 | 9[1] | 5.4%[1] |
| Y-27632 | 10 µM | 167 | 17[1] | 10.2%[1] |
| Fasudil | - | 27 | 8 (non-selective)[3] | - |
Note: The selectivity of Fasudil is described as non-selective against 8 out of 27 tested kinases, highlighting its broader kinase inhibition profile compared to this compound and Y-27632.[3]
Table 3: Cellular Activity of ROCK Inhibitors
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound | MYPT1 Phosphorylation | PANC-1 | 0.3[1] |
| Y-27632 | MYPT1 Phosphorylation | PANC-1 | 1.4[1] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Fluorescence Polarization)
This protocol is a representative method for determining the in vitro potency of ROCK inhibitors.
Objective: To measure the IC50 values of test compounds against a ROCK1/2 chimeric enzyme.
Materials:
-
Recombinant chimeric ROCK1/2 enzyme (e.g., residues 2-238 of ROCK1 fused to residues 255-548 of ROCK2)
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay Buffer (e.g., 10 mM Tris HCl, pH 7.4, 10 mM MgCl2, 0.01% Tween-20, 2 mM DTT)
-
Test compounds (this compound, Y-27632, etc.) dissolved in DMSO
-
384-well microplates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of the microplate.
-
Add the ROCK1/2 enzyme and the fluorescently labeled peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme (e.g., 1.4 µM).[1]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling
This protocol describes a general approach for assessing the selectivity of a kinase inhibitor against a broad panel of kinases.
Objective: To determine the inhibitory activity of a test compound against a large number of purified kinases.
Procedure:
-
Select a suitable kinase profiling service (e.g., ProfilerPro Kinase Selectivity Kits). These services typically provide a panel of purified, active kinases.
-
Provide the test compound at a specified concentration (e.g., 200 nM for this compound and 10 µM for Y-27632).[1]
-
The service provider performs in vitro kinase activity assays for each kinase in the panel in the presence of the test compound. The specific assay format may vary (e.g., radiometric, fluorescence-based).
-
The activity of each kinase in the presence of the inhibitor is compared to a vehicle control (e.g., DMSO) to calculate the percentage of inhibition.
-
The results are typically provided as a list of kinases and the corresponding percentage of inhibition by the test compound.
Cellular Assay for ROCK Activity (MYPT1 Phosphorylation)
This protocol outlines a method to measure the ability of an inhibitor to block ROCK activity within intact cells by quantifying the phosphorylation of a key downstream substrate, MYPT1.
Objective: To determine the cellular potency (IC50) of ROCK inhibitors by measuring the phosphorylation of MYPT1 at a specific site (e.g., Threonine 853).
Materials:
-
Cell line expressing ROCK and MYPT1 (e.g., PANC-1)
-
Cell culture medium and supplements
-
Test compounds (this compound, Y-27632, etc.) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MYPT1 (pT853) and anti-total MYPT1
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment or ELISA-based detection system
Procedure (Western Blotting):
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle (DMSO) for a specified time (e.g., 1 hour).[4]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-MYPT1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total MYPT1 to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of phosphorylated MYPT1 to total MYPT1.
-
Determine the IC50 value by plotting the inhibition of MYPT1 phosphorylation against the inhibitor concentration.
Mandatory Visualization
Caption: The Rho/ROCK signaling pathway and points of inhibition.
Caption: Experimental workflow for inhibitor characterization.
References
- 1. ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of OXA-06 and Other Kinase Inhibitors for Researchers
An In-depth Guide to the Potency, Selectivity, and Cellular Activity of the Novel ROCK Inhibitor OXA-06 in Comparison to Other Key Kinase Inhibitors.
This guide provides a detailed comparative analysis of the novel Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, this compound, alongside other prominent kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on inhibitor potency, selectivity, and cellular effects. The information is presented in clearly structured tables, with detailed experimental protocols and visualizations to facilitate objective comparison and inform future research directions.
Introduction to this compound
This compound is a potent, ATP-competitive inhibitor of ROCK1 and ROCK2 kinases.[1] It has demonstrated significant anti-tumor activity, particularly in non-small cell lung cancer (NSCLC), by impairing anchorage-independent growth and cell invasion.[1][2] Structurally distinct from the widely used ROCK inhibitor Y-27632, this compound exhibits a more favorable selectivity profile, making it a valuable tool for investigating the specific roles of ROCK kinases in various cellular processes.[1]
Comparative Analysis of Kinase Inhibitor Potency
The potency of a kinase inhibitor is a critical measure of its effectiveness. The half-maximal inhibitory concentration (IC50) value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor.
The following table summarizes the in vitro potency of this compound and other selected ROCK inhibitors against their primary targets. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target Kinase | IC50 / Kᵢ (µM) | Comments |
| This compound | ROCK1/2 | 0.01 ± 0.005 | Measured against a recombinant chimeric ROCK1/2. Approximately 25-fold more potent than Y-27632 in the same assay. |
| Y-27632 | ROCK1 | Kᵢ = 0.22 | |
| ROCK2 | Kᵢ = 0.30 | ||
| ROCK1/2 | IC50 = 0.24 ± 0.09 | Measured under the same conditions as this compound. | |
| Fasudil | ROCK1 | Kᵢ = 0.33 | Also inhibits PKA, PKC, and PKG at higher concentrations. |
| ROCK2 | IC50 = 0.158 | ||
| Ripasudil | ROCK1 | IC50 = 0.051 | |
| ROCK2 | IC50 = 0.019 | ||
| Netarsudil | ROCK | - | A potent inhibitor of ROCK and also a norepinephrine transporter (NET) inhibitor. Specific IC50 values for ROCK1/2 are not readily available in the public domain. |
Kinase Selectivity Profile
The selectivity of a kinase inhibitor refers to its ability to inhibit a specific target kinase with greater potency than other kinases. High selectivity is desirable to minimize off-target effects and potential toxicity. The following table presents a comparative selectivity profile of this compound and Y-27632 against a panel of 167 kinases. The data represents the percentage of inhibition at a fixed concentration of each inhibitor.
| Kinase | This compound (% Inhibition at 200 nM) | Y-27632 (% Inhibition at 10 µM) |
| ROCK1 | 94 | 94 |
| ROCK2 | 95 | 95 |
| PKA | 98 | 29 |
| PKG1b | 73 | 68 |
| PKG | 72 | 64 |
| STK10 | 58 | 87 |
| PRKX | 56 | 78 |
| ARK5 | 56 | 1 |
| IKKbeta | >50% | - |
| Other kinases | >50% inhibition of 9 out of 167 kinases (5.4%) | >50% inhibition of 17 out of 167 kinases (10.2%) |
Data sourced from a study on non-small cell lung cancer.[1]
As the data indicates, this compound demonstrates greater selectivity than Y-27632, inhibiting a smaller percentage of the kinase panel at a concentration that achieves near-maximal inhibition of ROCK1 and ROCK2.[1]
Cellular Activity and Phenotypic Effects
The efficacy of a kinase inhibitor is ultimately determined by its activity in a cellular context. Various assays are employed to assess the impact of inhibitors on cell viability, proliferation, migration, and invasion.
Cell Viability and Proliferation
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. In studies with NSCLC cell lines, this compound treatment did not significantly impair anchorage-dependent proliferation, suggesting that its primary anti-tumor effects are not due to general cytotoxicity.[1][2]
Anchorage-Independent Growth
The ability of cancer cells to grow in an anchorage-independent manner is a hallmark of transformation. Soft agar colony formation assays are used to measure this capability. Treatment with this compound has been shown to block the anchorage-independent growth of NSCLC cell lines.[1][2]
Cell Migration and Invasion
The wound healing (or scratch) assay and the Transwell invasion assay are common methods to evaluate the migratory and invasive potential of cells. This compound has been demonstrated to impair the migration and invasion of cancer cells, consistent with the known role of ROCK signaling in regulating the actin cytoskeleton.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway targeted by this compound and the workflows of the experimental assays discussed.
Caption: The ROCK signaling pathway, a key regulator of cytoskeletal dynamics, and the inhibitory action of this compound.
Caption: Workflow diagrams for key in vitro and cell-based assays used to characterize kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for the key assays cited in this guide.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the activity of a purified kinase and the inhibitory effect of a compound.
-
Reaction Setup: In a microplate, combine the purified kinase (e.g., recombinant ROCK1 or ROCK2), a suitable substrate (e.g., a specific peptide), and varying concentrations of the inhibitor (e.g., this compound) in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding a solution containing radiolabeled ATP, typically [γ-³²P]ATP or [γ-³³P]ATP, and unlabeled ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a stop solution, such as a high concentration of EDTA or by denaturing the kinase.
-
Separation: Separate the phosphorylated substrate from the unreacted radiolabeled ATP. This can be achieved through methods like binding the substrate to a filter membrane and washing away the free ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
MTT Cell Viability Assay
This assay assesses the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the kinase inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells.
-
Cell Culture: Grow cells to a confluent monolayer in a multi-well plate.
-
Scratch Creation: Create a "wound" or a cell-free gap by scratching the monolayer with a sterile pipette tip.
-
Washing: Gently wash the wells with media to remove detached cells.
-
Treatment: Add fresh media containing the kinase inhibitor or a vehicle control.
-
Imaging: Capture images of the scratch at the beginning of the experiment (T=0) and at regular intervals thereafter (e.g., every 6, 12, or 24 hours) using a microscope.
-
Analysis: Measure the area of the cell-free gap at each time point. The rate of wound closure is used to quantify cell migration.
Transwell Invasion Assay
This assay assesses the ability of cells to migrate through an extracellular matrix barrier.
-
Chamber Preparation: Coat the top of a Transwell insert (a porous membrane in a well) with a layer of Matrigel or a similar extracellular matrix protein to simulate a basement membrane.
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Treatment: Add the kinase inhibitor to the upper chamber with the cells.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Cell Removal: Remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Staining: Fix and stain the invading cells on the bottom surface of the membrane with a dye such as crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.
Conclusion
This compound presents itself as a highly potent and selective inhibitor of ROCK kinases, offering advantages over the less selective inhibitor Y-27632. Its demonstrated efficacy in blocking key cancer-related cellular processes, such as anchorage-independent growth and invasion, underscores its potential as a valuable research tool and a lead compound for the development of novel cancer therapeutics.[1][3] The data and protocols presented in this guide are intended to provide a solid foundation for researchers to objectively evaluate this compound in the context of other kinase inhibitors and to design further investigations into the therapeutic potential of ROCK inhibition.
References
OXA-06: A Comparative Guide to a Novel ROCK Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OXA-06, a novel and potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, with other established ROCK inhibitors. The on-target effects of this compound are detailed through experimental data, protocols, and pathway visualizations to support researchers in oncology and related fields.
On-Target Efficacy: this compound Demonstrates Superior Potency and Selectivity
This compound has been identified as a highly effective inhibitor of ROCK1 and ROCK2 kinases, key regulators of cellular processes frequently dysregulated in cancer, such as anchorage-independent growth and invasion.[1][2] Experimental data consistently shows that this compound surpasses the widely used ROCK inhibitor, Y-27632, in both potency and selectivity.
Comparative Inhibitor Potency
This compound exhibits a significantly lower half-maximal inhibitory concentration (IC50) against ROCK compared to Y-27632, indicating greater potency. In vitro kinase assays demonstrate that this compound is approximately 25-fold more potent than Y-27632.[1]
| Inhibitor | Target | IC50 (µM) | Fold Difference vs. This compound |
| This compound | ROCK | 0.01 ± 0.005 | - |
| Y-27632 | ROCK | 0.24 ± 0.09 | ~25x higher |
| Fasudil | ROCK1 | 0.33 | ~33x higher |
| Ripasudil | ROCK1 | 0.051 | ~5x higher |
| Ripasudil | ROCK2 | 0.019 | ~2x higher |
Table 1: Comparison of in vitro IC50 values of various ROCK inhibitors. Data for this compound and Y-27632 from Vigil et al. (2012)[1]; Fasudil and Ripasudil data from supporting search results.[3][4]
Kinase Selectivity Profile
In addition to its enhanced potency, this compound displays a more selective inhibition profile compared to Y-27632. In a panel of 167 kinases, this compound showed greater than 50% inhibition of only 9 kinases (5.4%), whereas Y-27632 inhibited 17 kinases (10.2%).[1] This increased selectivity minimizes off-target effects, making this compound a more precise tool for studying ROCK-dependent signaling pathways.
Mechanism of Action: Targeting the Rho/ROCK Signaling Pathway
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of ROCK1 and ROCK2. This inhibition disrupts the downstream signaling cascade that regulates cytoskeletal dynamics, cell adhesion, and motility.
Figure 1. Simplified signaling pathway of this compound action.
The on-target effects of this compound have been confirmed through the observed reduction in the phosphorylation of key ROCK substrates, Myosin Phosphatase Target Subunit 1 (MYPT1) and Cofilin, in non-small cell lung carcinoma (NSCLC) cell lines.[5] Inhibition of ROCK by this compound leads to decreased phosphorylation of LIM kinase (LIMK), which in turn reduces the phosphorylation and inactivation of Cofilin, a key protein in actin filament dynamics.[6][7][8][9] This ultimately results in the disruption of stress fiber formation and a reduction in cancer cell invasion and migration.
Experimental Protocols
The following are detailed methodologies for key experiments used to confirm the on-target effects of this compound.
Anchorage-Independent Growth (Soft Agar) Assay
This assay measures the ability of cells to proliferate in an anchorage-independent manner, a hallmark of transformed cells.
Materials:
-
Base Agar: 1% Agar in sterile water
-
Top Agarose: 0.7% Agarose in sterile water
-
2X Growth Medium (e.g., DMEM) with 20% Fetal Bovine Serum (FBS)
-
Cell suspension of NSCLC cells (e.g., A549, H1299)
-
This compound dissolved in DMSO
-
6-well plates
Protocol:
-
Prepare Base Layer: Melt 1% agar and cool to 40°C. Mix equal volumes of the 1% agar and 2X growth medium to create a 0.5% agar solution. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare Top Layer: Melt 0.7% agarose and cool to 40°C. Prepare a single-cell suspension of NSCLC cells in growth medium.
-
Mix the cell suspension with the 0.7% agarose and 2X growth medium to a final concentration of 0.35% agarose and the desired cell density (e.g., 5,000 cells/well).
-
Add the desired concentrations of this compound or vehicle (DMSO) to the top agar mixture.
-
Carefully layer 1.5 mL of the top agar/cell mixture onto the solidified base layer.
-
Incubate the plates at 37°C in a humidified incubator for 14-21 days, feeding the colonies with growth medium containing this compound or vehicle every 3-4 days.
-
Quantification: After the incubation period, stain the colonies with a viability stain (e.g., 0.005% Crystal Violet or MTT) and count the number of colonies using a microscope.
Matrigel Invasion Assay
This assay assesses the invasive potential of cancer cells through a basement membrane matrix.
Materials:
-
Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free growth medium
-
Growth medium with 10% FBS (chemoattractant)
-
NSCLC cells (e.g., A549, H1299)
-
This compound dissolved in DMSO
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Protocol:
-
Coat Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add 100 µL of the diluted Matrigel to the upper chamber of the transwell inserts and incubate at 37°C for at least 4 hours to allow for gelling.
-
Cell Seeding: Resuspend NSCLC cells in serum-free medium containing the desired concentrations of this compound or vehicle (DMSO).
-
Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the Matrigel-coated inserts.
-
Add growth medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate at 37°C for 24-48 hours.
-
Staining and Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of invaded cells in several microscopic fields.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect and quantify the levels of specific phosphorylated proteins (p-MYPT1 and p-Cofilin) in response to this compound treatment.
Materials:
-
NSCLC cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-MYPT1, anti-phospho-Cofilin (Ser3), anti-Cofilin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis and Protein Quantification: Treat NSCLC cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour). Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the on-target effects of this compound.
Figure 2. Experimental workflow for confirming this compound on-target effects.
References
- 1. ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Actin Dynamics, Regulated by RhoA-LIMK-Cofilin Signaling, Mediates Rod Photoreceptor Axonal Retraction After Retinal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
OXA-06: A Comparative Analysis of its Anti-Tumor Activity
This guide provides a comprehensive comparison of the anti-tumor activity of OXA-06, a novel small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of this compound. The guide details its mechanism of action, presents quantitative data from in vitro studies, and compares its efficacy to another ROCK inhibitor. Additionally, it provides detailed experimental protocols for the key assays cited.
Mechanism of Action: Inhibition of the ROCK Signaling Pathway
This compound exerts its anti-tumor effects by targeting ROCK1 and ROCK2, serine/threonine kinases that are key effectors of the RhoA small GTPase.[1] In many cancers, the RhoA/ROCK pathway is hyperactivated, promoting cell migration, invasion, and proliferation.[2] this compound, as a potent and selective inhibitor of ROCK, disrupts these processes. Its mechanism involves the reduction of phosphorylation of downstream ROCK substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1) and Cofilin, which are crucial for the regulation of the actin cytoskeleton.[1]
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
Comparative Analysis of Anti-Tumor Activity
The anti-tumor properties of this compound have been primarily evaluated in non-small cell lung cancer (NSCLC) cell lines. Its performance has been compared with Y-27632, another widely used ROCK inhibitor.
Kinase Selectivity
A key aspect of a targeted inhibitor is its selectivity. This compound has been shown to be more selective than Y-27632. In a kinase panel assay, this compound inhibited a smaller percentage of off-target kinases compared to Y-27632, suggesting a more focused activity on the intended ROCK targets.[1]
| Compound | Kinases Inhibited (>50%) | Percentage of Panel (167 kinases) |
| This compound | 9 | 5.4% |
| Y-27632 | 17 | 10.2% |
Table 1: Kinase Selectivity Profile of this compound versus Y-27632. [1]
Inhibition of Anchorage-Independent Growth
Anchorage-independent growth is a hallmark of transformed cells. This compound has demonstrated potent inhibition of this characteristic in various NSCLC cell lines, as measured by the soft agar colony formation assay. The data indicates that this compound is more potent than Y-27632 in suppressing colony formation.[1]
| Cell Line | IC50 for this compound (μM) | IC50 for Y-27632 (μM) |
| A549 | ~1.0 | >10 |
| H23 | ~1.0 | >10 |
| H358 | ~0.5 | ~5.0 |
| H1299 | <0.5 | ~2.5 |
| H1703 | ~1.0 | >10 |
Table 2: Comparative IC50 Values for Inhibition of Anchorage-Independent Growth in NSCLC Cell Lines. [1]
Inhibition of Cell Invasion
The ability of cancer cells to invade surrounding tissues is critical for metastasis. In a Matrigel invasion assay, this compound effectively blocked the invasion of NSCLC cell lines in a dose-dependent manner.[1]
| Cell Line | % Invasion Inhibition at 2 μM this compound |
| A549 | ~70% |
| H23 | ~70% |
| H358 | ~70% |
| H1299 | ~70% |
| H1703 | ~70% |
Table 3: Inhibition of NSCLC Cell Line Invasion by this compound. [1]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Experimental Workflow
References
Cross-Validation of OXA-06 Results with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of the pharmacological inhibitor OXA-06 with genetic knockdown approaches for validating the role of Rho-associated coiled-coil containing protein kinases (ROCK) in cancer. The objective is to cross-validate the on-target effects of this compound by comparing its phenotypic outcomes with those observed upon genetic silencing of its primary targets, ROCK1 and ROCK2.
Data Presentation: Comparative Efficacy of this compound and ROCK Knockdown
The following table summarizes the quantitative data from studies investigating the impact of this compound and genetic knockdowns of ROCK1 and ROCK2 on various cancer cell phenotypes. This allows for a direct comparison of the pharmacological and genetic approaches in validating the therapeutic potential of ROCK inhibition.
| Parameter | Pharmacological Inhibition (this compound) | Genetic Knockdown (siRNA/shRNA) | Cell Line(s) | Key Findings |
| Cell Viability/ Proliferation | Dose-dependent decrease in cell viability.[1] | Overexpression of miR-381-3p, which downregulates ROCK1, repressed cell growth.[1] | NSCLC cell lines (A549, H1299), Pediatric AML cell lines (HL-60, U937) | Both this compound and ROCK1 knockdown lead to a reduction in cancer cell proliferation, suggesting on-target effects of this compound.[1] |
| Anchorage-Independent Growth | Dose-dependent inhibition of colony formation in soft agar.[1] | Not explicitly stated in the provided results. | NSCLC cell lines | This compound effectively blocks a key characteristic of tumorigenicity. |
| Cell Invasion & Migration | Dose-dependent inhibition of invasion in Matrigel transwell assays.[1] | Overexpression of miR-381-3p, leading to ROCK1 suppression, repressed cell invasion and migration.[1] | NSCLC cell lines, Pediatric AML cell lines (HL-60, U937) | Both approaches confirm the critical role of ROCK signaling in cancer cell invasion and migration.[1] |
| Apoptosis | Icaritin, which downregulates the Rho/ROCK pathway, induces apoptosis. | miR-381-3p overexpression resulted in enhanced cell apoptosis.[1] | A549, Pediatric AML cell lines (HL-60, U937) | Inhibition of the Rho/ROCK pathway, either pharmacologically or genetically, promotes programmed cell death in cancer cells.[1] |
| Cell Cycle | Icaritin, a downregulator of the Rho/ROCK pathway, causes G2/M phase arrest. | miR-381-3p overexpression resulted in cell cycle arrest.[1] | A549, Pediatric AML cell lines (HL-60, U937) | Disruption of ROCK signaling interferes with the normal progression of the cell cycle.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT)
-
Cell Seeding: Plate NSCLC cells in 96-well plates.
-
Treatment: After 24 hours, treat the cells with either vehicle (DMSO) or varying concentrations of this compound.
-
Incubation: Incubate the plates for 4 days.
-
MTT Addition: Add MTT solution to each well and incubate for a further 4 hours to allow for formazan crystal formation.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the optical density at a specific wavelength using a microplate reader. Data is typically presented as a percentage of the vehicle-treated control.[1]
Colony Formation Assay (Soft Agar)
-
Base Layer: Prepare a base layer of agar in 6-well plates.
-
Cell Suspension: Suspend NSCLC cells in a top layer of lower concentration agar mixed with growth medium containing either vehicle (DMSO) or different concentrations of this compound.
-
Incubation: Incubate the plates for 14-30 days, depending on the cell line, to allow for colony formation.
-
Staining and Counting: Stain viable colonies with MTT and count them. Results are often expressed as the percentage of colonies relative to the vehicle control.[1]
Invasion Assay (Matrigel Transwell)
-
Chamber Preparation: Use transwell chambers coated with Matrigel.
-
Cell Seeding: Seed NSCLC cells in the upper chamber in a serum-free medium containing either vehicle (DMSO) or this compound at various concentrations.
-
Chemoattractant: Add a chemoattractant (e.g., complete growth medium) to the lower chamber.
-
Incubation: Incubate for 22 hours to allow for cell invasion through the Matrigel.
-
Quantification: Remove non-invading cells from the upper surface of the membrane. Fix, stain, and count the invaded cells on the lower surface. Data is typically normalized to the vehicle-treated group.[1]
Genetic Knockdown (siRNA/shRNA)
-
Vector Selection: Choose an appropriate vector for delivering the siRNA or shRNA targeting ROCK1 or ROCK2. Retroviral vectors can be used for efficient delivery into mammalian cells.[2]
-
Transfection/Transduction: Introduce the knockdown vector into the target cells using standard transfection or transduction protocols.
-
Selection: If applicable, select for successfully transfected/transduced cells using an appropriate selection marker.
-
Validation of Knockdown: Confirm the reduction in target gene expression at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
-
Phenotypic Assays: Perform the relevant functional assays (e.g., proliferation, migration, invasion) to assess the impact of the genetic knockdown.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Simplified RhoA-ROCK signaling pathway and points of inhibition.
Caption: Experimental workflow for cross-validating pharmacological and genetic inhibition.
References
A Head-to-Head Comparison of OXA-06 and Other Novel ROCK Inhibitors for Researchers
In the landscape of kinase inhibitors, Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors have emerged as a promising class of therapeutics with applications ranging from oncology to ophthalmology. This guide provides a detailed head-to-head comparison of OXA-06, a novel and potent ROCK inhibitor, with other widely used and novel ROCK inhibitors. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and visual representations of key biological processes.
Data Presentation: A Comparative Analysis of Potency and Selectivity
The efficacy of a kinase inhibitor is primarily determined by its potency and selectivity. The following tables summarize the available quantitative data for this compound and other notable ROCK inhibitors.
Table 1: In Vitro Kinase Inhibitory Potency (IC50) of Novel ROCK Inhibitors
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Other Notable Kinase Inhibition | Reference |
| This compound | 10 | 10 | >50% inhibition of 9 out of 167 other kinases at 200 nM | [1](--INVALID-LINK--) |
| Y-27632 | 220 (Ki) | 300 (Ki) | Inhibits other kinases like PKA, PKC, and MLCK at higher concentrations. >50% inhibition of 17 out of 167 other kinases at 10 µM. | [2](3--INVALID-LINK-- |
| Fasudil | 330 (Ki) | 158 | Also inhibits PKA, PKC, PKG. | [4](--INVALID-LINK--) |
| Ripasudil (K-115) | 51 | 19 | Less potent against CaMKIIα, PKACα, and PKC. | [1](5--INVALID-LINK-- |
| Netarsudil (AR-13324) | 1 (Ki) | 1 (Ki) | Also inhibits Norepinephrine Transporter (NET). | [6](7--INVALID-LINK-- |
| RKI-1447 | 14.5 | 6.2 | Reduced potency against PKA, PKN1/PRK1, p70S6K/RPS6kB1, AKT1, MRCKa/CDC42BPA. | [8](--INVALID-LINK--) |
| SLx-2119 (KD-025) | 24,000 | 105 | >200-fold selectivity for ROCK2 over ROCK1. | [9](10--INVALID-LINK-- |
Note: IC50 and Ki values are measures of inhibitor potency. Lower values indicate higher potency. Data is compiled from various sources and experimental conditions may differ.
Table 2: Cellular Activity of Novel ROCK Inhibitors in Cancer Cell Lines
| Inhibitor | Assay | Cell Line(s) | Observed Effect | Concentration | Reference |
| This compound | Anchorage-Independent Growth | NSCLC | Inhibition of colony formation | IC50 ~1 µM | [1](--INVALID-LINK--) |
| This compound | Matrigel Invasion | NSCLC | ~70% inhibition | 2 µM | [1](--INVALID-LINK--) |
| Y-27632 | Anchorage-Independent Growth | Breast Cancer | Inhibition of colony formation | - | [11](--INVALID-LINK--) |
| Y-27632 | Invasion | Breast Cancer | Inhibition of invasion | - | [11](--INVALID-LINK--) |
| RKI-18 | Anchorage-Independent Growth | Breast Cancer | IC50 = 8 µM | 8 µM | [12](--INVALID-LINK--) |
| RKI-18 | Migration & Invasion | Breast Cancer | Inhibition | - | [12](--INVALID-LINK--) |
| RKI-1447 | Anchorage-Independent Growth | Breast Cancer | Inhibition | - | [13](--INVALID-LINK--) |
| RKI-1447 | Migration & Invasion | Breast Cancer | Inhibition | - | [13](--INVALID-LINK--) |
Experimental Protocols: Methodologies for Key Experiments
To ensure reproducibility and aid in the design of future experiments, detailed protocols for the key assays cited in this guide are provided below.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of ROCK.
-
Reagents and Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate peptide (e.g., a peptide derived from MYPT1)
-
ATP (at a concentration close to the Km for the enzyme)
-
Test compounds (e.g., this compound) at various concentrations
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Add kinase buffer, ROCK enzyme, and the substrate peptide to the wells of a 384-well plate.
-
Add the test compound at various dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blotting for Phosphorylated Downstream Targets
This method is used to assess the inhibition of ROCK activity within cells by measuring the phosphorylation status of its downstream substrates, such as MYPT1 and Cofilin.
-
Reagents and Materials:
-
Cell culture reagents
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-MYPT1, anti-total-MYPT1, anti-phospho-Cofilin, anti-total-Cofilin, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
-
Transwell Migration and Invasion Assay
This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion) in response to a chemoattractant.
-
Reagents and Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other extracellular matrix components (for invasion assay)
-
Cell culture medium with and without serum (or other chemoattractants)
-
Test compounds
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
-
Procedure:
-
For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cells in serum-free medium containing the test compound at various concentrations.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plates for a specified time (e.g., 24-48 hours) to allow for cell migration or invasion.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Calculate the percentage of migration or invasion inhibition compared to the vehicle control.
-
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cells, a hallmark of transformed cells.
-
Reagents and Materials:
-
Agar
-
Cell culture medium
-
Test compounds
-
6-well plates
-
-
Procedure:
-
Prepare a base layer of 0.6% agar in cell culture medium in each well of a 6-well plate and allow it to solidify.
-
Prepare a top layer of 0.3% agar in cell culture medium containing a single-cell suspension of the desired cells and the test compound at various concentrations.
-
Carefully overlay the top agar-cell mixture onto the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, feeding the colonies with fresh medium containing the test compound every few days.
-
After the incubation period, stain the colonies with a solution like crystal violet.
-
Count the number of colonies in each well.
-
Calculate the percentage of colony formation inhibition compared to the vehicle control.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding complex biological processes and experimental procedures. The following diagrams were created using the DOT language to illustrate the ROCK signaling pathway and key experimental workflows.
Caption: The ROCK signaling pathway and the mechanism of action of ROCK inhibitors.
Caption: Experimental workflow for the Transwell invasion assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. medkoo.com [medkoo.com]
- 8. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]
- 9. adooq.com [adooq.com]
- 10. adooq.com [adooq.com]
- 11. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
OXA-06: A Comprehensive Guide to its Validation for ROCK Signaling Research
For researchers in cell biology, oncology, and drug development, the study of Rho-associated coiled-coil containing protein kinase (ROCK) signaling is paramount to understanding cellular processes like motility, adhesion, and proliferation. The selection of a potent and selective inhibitor is critical for elucidating the specific roles of ROCK1 and ROCK2. This guide provides an objective comparison of OXA-06 with other commonly used ROCK inhibitors, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their studies.
Unveiling the ROCK Signaling Cascade
The ROCK signaling pathway is a crucial regulator of the actin cytoskeleton. Activated RhoA, a small GTPase, binds to and activates ROCK, which in turn phosphorylates multiple downstream substrates. A key substrate is Myosin Phosphatase Target subunit 1 (MYPT1), and its phosphorylation at Threonine 853 (in humans) leads to the inhibition of myosin light chain phosphatase (MLCP). This results in an increase in phosphorylated myosin light chain (p-MLC), promoting actin-myosin contractility, stress fiber formation, and focal adhesion assembly.
Figure 1: Simplified ROCK Signaling Pathway and the inhibitory action of this compound.
Comparative Analysis of ROCK Inhibitors
The utility of a ROCK inhibitor is defined by its potency (the concentration required for inhibition) and its selectivity (the degree to which it affects other kinases). This section provides a quantitative comparison of this compound with other widely used ROCK inhibitors.
| Inhibitor | Target(s) | IC50 (ROCK1) | IC50 (ROCK2) | Selectivity Notes |
| This compound | ROCK1/2 | 0.01 µM (chimeric) | 0.01 µM (chimeric) | Showed >50% inhibition of 5.4% of 167 kinases tested.[1] |
| Y-27632 | ROCK1/2 | 0.22 µM | 0.14 µM | Inhibited 10.2% of 167 kinases tested by >50%.[1] Known to inhibit other kinases like PKA and PKC at higher concentrations.[2] |
| Fasudil | ROCK1/2 | 0.33 µM (Ki) | 0.158 µM | Also inhibits PKA (IC50 = 4.58 µM), PKC (IC50 = 12.30 µM), and PKG (IC50 = 1.650 µM).[3] |
| RKI-1447 | ROCK1/2 | 14.5 nM | 6.2 nM | Potent and selective inhibitor.[4] |
| AT13148 | Multi-AGC Kinase | 6 nM | 4 nM | Potently inhibits other AGC kinases including Akt1/2/3, p70S6K, and PKA.[5] |
IC50 values can vary depending on the experimental conditions, such as ATP concentration.
Experimental Validation of this compound
The validation of a kinase inhibitor relies on demonstrating its on-target effects in cellular contexts. Key experiments to validate this compound as a tool for studying ROCK signaling include assessing the phosphorylation of downstream targets and evaluating its impact on ROCK-mediated cellular phenotypes.
Inhibition of MYPT1 Phosphorylation
A primary method to confirm ROCK inhibition in cells is to measure the phosphorylation of its direct substrate, MYPT1. Western blotting is a standard technique for this assessment.
Figure 2: Workflow for assessing MYPT1 phosphorylation by Western blot.
Experimental Protocol: Western Blot for p-MYPT1
-
Cell Culture and Treatment: Plate cells of interest (e.g., PANC-1, A549) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or other ROCK inhibitors for a specified time (e.g., 1-2 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (e.g., anti-p-MYPT1 Thr853) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total MYPT1 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Inhibition of Anchorage-Independent Growth
Transformed cells often exhibit anchorage-independent growth, a characteristic that can be assessed using a soft agar colony formation assay. ROCK signaling is known to play a role in this process in some cancer cell types.
Figure 3: Workflow for the soft agar colony formation assay.
Experimental Protocol: Soft Agar Colony Formation Assay
-
Preparation of Agar Layers:
-
Base Layer: Prepare a 0.5-0.6% agar solution in complete growth medium. Pipette this solution into 6-well plates and allow it to solidify.
-
Top Layer: Prepare a 0.3-0.4% agar solution in complete growth medium.
-
-
Cell Seeding:
-
Trypsinize and count cells.
-
Resuspend the cells in the top agar solution at the desired density (e.g., 5,000-10,000 cells per well).
-
Add the desired concentrations of this compound or other inhibitors to the cell-agar suspension.
-
Carefully layer the cell-agar suspension on top of the solidified base layer.
-
-
Incubation and Colony Formation:
-
Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, or until colonies are visible.
-
Add a small amount of complete medium containing the respective inhibitors to the top of the agar every 2-3 days to prevent drying.
-
-
Staining and Quantification:
-
Stain the colonies with a solution of crystal violet or MTT for visualization.
-
Count the number of colonies in each well using a microscope. Colonies above a certain size threshold (e.g., >50 µm) are typically counted.
-
Inhibition of Cell Invasion
The invasive potential of cancer cells is a key aspect of metastasis and can be modeled in vitro using a Matrigel invasion assay. ROCK signaling is frequently implicated in cell invasion.
Figure 4: Workflow for the Matrigel invasion assay.
Experimental Protocol: Matrigel Invasion Assay
-
Chamber Preparation:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the upper surface of a Transwell insert (typically with an 8 µm pore size) with the diluted Matrigel solution and allow it to solidify at 37°C.
-
-
Cell Seeding and Invasion:
-
Harvest and resuspend cells in serum-free medium.
-
Add the cell suspension, along with the desired concentrations of this compound or other inhibitors, to the upper chamber of the Matrigel-coated insert.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
-
Incubation: Incubate the plate at 37°C for a period that allows for measurable invasion (e.g., 24-48 hours), which will be cell-type dependent.
-
Fixation, Staining, and Quantification:
-
Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or another suitable fixative.
-
Stain the cells with a dye such as crystal violet or DAPI.
-
Count the number of stained, invaded cells in several fields of view under a microscope.
-
Conclusion
This compound presents itself as a potent and more selective tool for the investigation of ROCK signaling compared to the commonly used inhibitor Y-27632. Its validation through rigorous experimental procedures, including the assessment of downstream target phosphorylation and functional cellular assays, is crucial for the accurate interpretation of research findings. This guide provides the necessary comparative data and detailed protocols to empower researchers to effectively utilize this compound in their studies of the multifaceted roles of ROCK signaling in health and disease.
References
Safety Operating Guide
Navigating the Disposal of OXA-06: A Procedural Guide for Laboratory Personnel
Proper disposal of laboratory reagents is a critical component of ensuring personnel safety and environmental compliance. The term "OXA-06" can refer to at least two distinct substances in a research context: a specific chemical compound used as a ROCK inhibitor, or more commonly, a designation for a type of β-lactamase enzyme. Since the disposal protocols for these two substance types are fundamentally different, it is imperative to first correctly identify the material .
Crucial First Step: Identify Your Material
Before proceeding, verify the identity of "this compound" by consulting the manufacturer's label, product literature, and the Safety Data Sheet (SDS).
-
If your material is "this compound hydrochloride" (CAS No. 1825455-91-1) , it is a small molecule chemical inhibitor and must be treated as hazardous chemical waste.[1][2]
-
If your material is an OXA-type β-lactamase , it is a biological material (an enzyme/protein). Disposal of this material and any items contaminated with it falls under biohazardous or biological waste management protocols.[3][4][5]
Below are the distinct disposal procedures for each possibility.
Scenario 1: Disposal of this compound as a Chemical Compound (this compound hydrochloride)
This procedure applies to the small molecule ROCK inhibitor. The primary directive for this compound is to dispose of it as approved hazardous chemical waste.[1][6] Never discard this chemical down the drain or in the general trash.
Step-by-Step Disposal Protocol
-
Segregation and Collection :
-
Isolate all waste containing this compound from other waste streams. This includes unused stock solutions, contaminated media, and disposable labware (e.g., pipette tips, tubes).
-
Collect liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Collect contaminated solid waste (gloves, plasticware, etc.) in a separate, clearly labeled hazardous waste container.
-
-
Labeling :
-
Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name ("this compound hydrochloride"), and any other identifiers required by your institution.
-
-
Storage :
-
Store the sealed waste containers in a designated, secure area away from incompatible materials, following your institution's guidelines for hazardous waste storage.
-
-
Arranging for Pickup :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7] Follow their specific procedures for waste pickup requests.
-
Quantitative Data Summary: Chemical Waste
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Chemical Waste | [6] |
| Primary Disposal Route | Collection by a licensed hazardous waste contractor via institutional EHS. | [8] |
| Liquid Waste Container | Approved, leak-proof, sealed container. | [7] |
| Solid Waste Container | Labeled container suitable for solid chemical waste. | [7] |
| Regulatory Compliance | Adhere to all local, state, and federal regulations for hazardous waste disposal. | [9] |
Logical Workflow for Chemical Disposal
Caption: Workflow for disposing of this compound as a hazardous chemical.
Scenario 2: Disposal of this compound as a Biological Material (β-Lactamase Enzyme)
This procedure applies if your "this compound" is an enzyme. The goal is to decontaminate the biological material before it enters the standard waste stream.[10] The two primary methods for decontamination are chemical disinfection and autoclaving.[3][4]
Step-by-Step Disposal Protocol
-
Risk Assessment :
-
Although many purified enzymes are considered low-risk, always consult your lab's biosafety protocols. The primary hazard with powdered enzymes is inhalation, which can cause sensitization.[11][12] Handle powdered forms carefully, preferably in a fume hood or with appropriate personal protective equipment (PPE).[12]
-
-
Decontamination of Liquid Waste :
-
Chemical Inactivation : For liquid waste containing the enzyme (e.g., buffer solutions), add a chemical disinfectant like a fresh 10% bleach solution (1 part bleach to 9 parts liquid waste).[3][10] Allow for a sufficient contact time (e.g., at least 60 minutes) to ensure denaturation.[3] After inactivation, the neutralized liquid can typically be disposed of down the drain, but always verify this is compliant with your institution's EHS policy.
-
Autoclaving : Collect liquid waste in an autoclavable container and process it following standard autoclave procedures (typically 121°C for 30-60 minutes).[10][13]
-
-
Decontamination of Solid Waste :
-
Autoclaving : This is the preferred method for solid waste (e.g., contaminated labware, gloves, culture plates).[10][13] Place all contaminated items into an autoclave-safe biohazard bag.
-
Transport the bag to the autoclave in a secondary, leak-proof container.[4]
-
After the autoclave cycle is complete, the decontaminated waste can often be disposed of in the regular trash, provided it is placed in an opaque bag to cover any biohazard symbols.[3]
-
Quantitative Data Summary: Biological Waste Decontamination
| Method | Key Parameters | Recommended For | Citation |
| Chemical Disinfection | Reagent : 10% Bleach SolutionContact Time : ≥ 60 minutes | Liquid biological waste | [3] |
| Autoclaving (Steam) | Temperature : ≥ 121°C (250°F)Pressure : ~15 psiTime : 30-60 minutes | Liquid waste, contaminated labware, solids, PPE | [10] |
Experimental Protocol: Chemical Inactivation of Enzyme Solution
-
Preparation : Work in a well-ventilated area and wear appropriate PPE (gloves, safety glasses, lab coat).
-
Collection : Collect all liquid waste containing the this compound enzyme into a chemically resistant container.
-
Disinfection : Prepare a fresh 10% bleach solution by adding one part household bleach to nine parts aqueous waste.
-
Contact Time : Gently mix the solution and allow it to stand for a minimum of 60 minutes to ensure complete inactivation of the enzyme.[3]
-
Neutralization & Disposal : Check with your EHS office for any required pH neutralization steps before pouring the decontaminated solution down a sanitary sewer.
Decision Workflow for Biological Waste Disposal
Caption: Decision tree for decontaminating this compound enzyme waste.
Disclaimer: These procedures are based on general laboratory safety guidelines. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the substance's Safety Data Sheet (SDS) before handling or disposing of any material.
References
- 1. OXA 06 dihydrochloride|1825455-91-1|MSDS [dcchemicals.com]
- 2. abmole.com [abmole.com]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Biohazard and Chemical Waste [thesammonslab.org]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. Household Hazardous Waste | Oneida-Herkimer Solid Waste Authority [ohswa.org]
- 9. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 10. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 11. aise.eu [aise.eu]
- 12. Enzyme disposal | UK Science Technician Community [community.preproom.org]
- 13. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling OXA-06
Essential Safety and Handling Guide for OXA-06
Disclaimer: this compound is a potent research compound with limited available safety data. The following guidelines are based on best practices for handling potent, biologically active small molecules. All procedures must be conducted in a designated laboratory environment by trained personnel, in accordance with your institution's safety protocols.
Compound Information and Storage
This compound is identified as a potent, ATP-competitive ROCK (Rho-associated protein kinase) inhibitor. It is a valuable tool in research, particularly in studies involving cell migration, invasion, and oncology. Due to its biological activity, it should be handled with care to avoid accidental exposure.
| Parameter | Information | Source |
| IUPAC Name | 2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine | MedKoo |
| Molecular Formula | C21H18FN3 | MedKoo |
| Appearance | Solid (form may vary, e.g., hydrochloride salt) | Generic |
| Storage (Solid) | Store in a cool, dry, and dark place. | [1] |
| Storage (Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | MedchemExpress |
Personal Protective Equipment (PPE)
A comprehensive assessment of risk should be performed before handling this compound. The following PPE is mandatory to minimize exposure.[2]
| Equipment | Specification | Purpose |
| Gloves | Two pairs of chemotherapy-tested nitrile gloves. | Prevents skin contact. Double-gloving is recommended. |
| Lab Coat | Disposable, long-sleeved gown with tight cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects eyes and face from splashes or aerosols. |
| Respiratory Protection | NIOSH-certified N95 or higher-rated respirator. | Required when handling the solid compound or when aerosols may be generated. |
Handling Procedures
All handling of this compound, particularly of the powdered form, should occur within a certified chemical fume hood or a ventilated enclosure to control airborne particles.
Weighing and Reconstitution:
-
Designate a specific area within a fume hood for handling this compound.
-
Wear full PPE as specified in the table above.
-
When weighing the solid compound, use a containment balance or perform the task in a powder-containment hood to prevent dust inhalation.
-
To reconstitute, add the solvent (e.g., DMSO) slowly to the vial containing the solid this compound.
-
Cap the vial securely and vortex gently until the solid is fully dissolved.
-
Label the stock solution clearly with the compound name, concentration, solvent, and date of preparation.
Dilution and Use in Experiments:
-
Perform all dilutions of the stock solution within the fume hood.
-
Use calibrated precision pipettes for accurate measurements.
-
When adding to cell culture or other experimental systems, do so carefully to avoid splashes.
Accidental Exposure and Spills
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spills:
-
Alert others in the area and evacuate if necessary.
-
Wear full PPE, including respiratory protection, before attempting to clean the spill.
-
For small powder spills, gently cover with absorbent paper dampened with a suitable solvent (e.g., acetone) to avoid raising dust.[3]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough wash with soap and water.
Disposal Plan
All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, gowns, pipette tips, vials, and absorbent materials. |
| 1. Collect in a dedicated, sealed, and clearly labeled hazardous waste container. | |
| 2. Do not mix with general laboratory trash. | |
| Liquid Waste | Includes unused stock solutions, diluted solutions, and contaminated media. |
| 1. Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. | |
| 2. Do not pour down the drain. | |
| Sharps | Includes contaminated needles and syringes. |
| 1. Dispose of immediately in a designated sharps container for hazardous chemical waste. |
Follow your institution's guidelines for the final pickup and disposal of hazardous chemical waste.
Representative Experimental Protocol: Cell Viability MTT Assay
This protocol describes the use of this compound to assess its effect on the viability of non-small cell lung cancer (NSCLC) cell lines, as a representative example of its application in a research setting.
Methodology:
-
Cell Seeding: Plate NSCLC cells (e.g., A549, H1299) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentrations might typically range from 0.1 to 10 µM. A vehicle control (e.g., DMSO) must be included.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate the plates for a specified period (e.g., 4 days).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the optical density (OD) of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: The cell viability is calculated as the ratio of the OD of the treated wells to the OD of the vehicle control wells.
Safe Handling Workflow for this compound
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
